molecular formula C32H51NO4 B15588650 Daphnilongeridine

Daphnilongeridine

Cat. No.: B15588650
M. Wt: 513.8 g/mol
InChI Key: VQBLZPKBXFEWGF-YXXCWOAOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daphnilongeridine is a useful research compound. Its molecular formula is C32H51NO4 and its molecular weight is 513.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H51NO4

Molecular Weight

513.8 g/mol

IUPAC Name

[(1S,2R,5R,7R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,13R,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate

InChI

InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20-,21?,22?,23-,24-,25-,26?,27-,28+,29-,30+,31-,32+/m1/s1

InChI Key

VQBLZPKBXFEWGF-YXXCWOAOSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Daphnilongeridine: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a naturally occurring alkaloid isolated from plants of the Daphniphyllum genus, notably Daphniphyllum macropodum Miq.[1]. As a member of the diverse family of Daphniphyllum alkaloids, which are known for their complex structural architectures and significant biological activities, this compound has attracted attention for its potential pharmacological applications, particularly in oncology. These alkaloids are recognized for their wide range of bioactivities, including cytotoxic, antioxidant, and vasorelaxant effects. This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

For long-term storage and to ensure maximum stability, it is recommended to store this compound at -20°C under an inert atmosphere. To ensure full recovery of the product from its vial, centrifugation before opening is advised[2].

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 922522-15-4[2]
Molecular Formula C₃₂H₅₁NO₄[1][2]
Molecular Weight 513.76 g/mol [1]
Appearance Powder[1]
Boiling Point (Predicted) 581.4 ± 40.0 °C[1]
Density (Predicted) 1.16 ± 0.1 g/cm³[1]
pKa (Predicted) 12.93 ± 0.70[1]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage -20°C under inert atmosphere[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and identification of natural products. While specific spectra for this compound are not widely published, the following sections outline the expected characteristic signals based on the analysis of related Daphniphyllum alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR Spectroscopy : The ¹H-NMR spectrum of this compound is expected to be complex due to its intricate polycyclic structure. Key signals would likely include those for methyl groups, methine protons, and methylene (B1212753) protons. The chemical shifts of these protons would be influenced by their local electronic environment and stereochemistry.

  • ¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Characteristic signals for carbonyl groups, olefinic carbons, and aliphatic carbons would be expected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands corresponding to its functional groups. Expected absorptions include:

  • C-H stretching : Around 2850-3000 cm⁻¹ for aliphatic C-H bonds.

  • C=O stretching : A strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the carbonyl group.

  • C-N stretching : In the fingerprint region, which can be complex.

  • O-H stretching : If hydroxyl groups are present, a broad band may be observed in the region of 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable method. The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, providing valuable structural information.

Biological Activity: Cytotoxicity

Table 2: Cytotoxicity of Related Daphniphyllum Alkaloids

CompoundCell LineIC₅₀ (µM)Source
Daphnicyclidin MP-3885.7[3]
SGC-790122.4[3]
Daphnicyclidin NP-3886.5[3]
SGC-790125.6[3]
Macropodumine CP-38810.3[3]
Daphnicyclidin AP-38813.8[3]

Experimental Protocols

Isolation and Purification of Daphniphyllum Alkaloids

A general procedure for the isolation of alkaloids from Daphniphyllum species involves the following steps:

  • Extraction : The air-dried and powdered plant material (e.g., stems, leaves) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Acid-Base Partitioning : The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids. The extract is typically dissolved in an acidic aqueous solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with ammonia) and extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Purification : The crude alkaloid mixture is further purified using a combination of chromatographic techniques. This may include column chromatography on silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids. For HPLC purification of alkaloids, a reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with the addition of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape[6].

G PlantMaterial Powdered Plant Material (Daphniphyllum macropodum) Extraction Methanol Extraction PlantMaterial->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Silica Gel Column Chromatography CrudeAlkaloids->ColumnChrom Fractions Alkaloid-Rich Fractions ColumnChrom->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure this compound HPLC->PureCompound

Figure 1. General workflow for the isolation and purification of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.

  • Cell Seeding : Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls (e.g., DMSO) are also included.

  • MTT Addition : After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis : Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis SeedCells Seed Cancer Cells in 96-well plate Treat Treat with this compound (various concentrations) SeedCells->Treat Incubate Incubate (e.g., 48h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT Solubilize Add Solubilizing Agent (e.g., DMSO) IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, many natural product-derived cytotoxic agents exert their effects through the induction of apoptosis. Key signaling pathways often implicated in apoptosis include:

  • Intrinsic (Mitochondrial) Pathway : This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.

  • Extrinsic (Death Receptor) Pathway : This pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of an initiator caspase.

  • NF-κB Signaling Pathway : The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Inhibition of this pathway can sensitize cancer cells to apoptosis.

  • MAPK Signaling Pathway : The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.

Further research is required to determine the precise mechanism of action of this compound and which of these or other signaling pathways are modulated by its cytotoxic activity.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ? DeathReceptor Death Receptor This compound->DeathReceptor ? IKK IKK This compound->IKK ? MAPK MAPK This compound->MAPK ? CytochromeC CytochromeC Mitochondria->CytochromeC Caspase9 Caspase9 CytochromeC->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 family Bcl2->Mitochondria Caspase8 Caspase8 DeathReceptor->Caspase8 Caspase8->Caspase3 NFkB NF-κB IKK->NFkB

Figure 3. Potential signaling pathways involved in this compound-induced cytotoxicity.

Conclusion

This compound, a member of the structurally complex Daphniphyllum alkaloids, presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide has summarized the currently available information on its physical, chemical, and biological properties. However, significant gaps in the knowledge remain, particularly concerning experimentally determined physicochemical data, detailed spectroscopic characterization, specific cytotoxicity data, and the elucidation of its mechanism of action. Further in-depth research into these areas is warranted to fully understand the therapeutic potential of this compound and to guide future drug discovery and development efforts.

References

The Biosynthetic Pathway of Daphniphyllum Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of polycyclic terpenoid alkaloids isolated from plants of the genus Daphniphyllum. With over 350 members identified, these natural products exhibit a remarkable array of complex, often caged, architectures and promising biological activities, including cytotoxic, anti-HIV, and neurotrophic properties.[1][2][3][4] The formidable structural complexity of these molecules has made them compelling targets for total synthesis and has spurred significant interest in their biosynthesis.[3][5]

This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of Daphniphyllum alkaloids. The pathway is largely considered hypothetical, with substantial evidence drawn from elegant biomimetic syntheses and, more recently, supported by in vivo isotopic labeling experiments.[6][7] While the specific enzymes responsible for the key transformations remain largely uncharacterized, a clear and logical pathway has been proposed that accounts for the formation of the diverse skeletal types observed in this family.[8][9]

This document summarizes the proposed biosynthetic route, presents the key experimental evidence, provides detailed methodologies for the pivotal experiments that have shaped our understanding, and includes quantitative data on alkaloid distribution and isotopic incorporation.

Proposed Biosynthetic Pathway

The biosynthesis of Daphniphyllum alkaloids is believed to commence from the C30 triterpenoid, squalene, which is assembled from isoprene (B109036) units derived from the mevalonate (B85504) (MVA) pathway.[7][10] The central hypothesis, pioneered by Heathcock, posits a cascade of cyclization and rearrangement reactions that forge the characteristic polycyclic core of these alkaloids.[6][11]

The pathway can be conceptualized in the following key stages:

  • Formation of the Precursor: Squalene, derived from the MVA pathway, undergoes oxidation to form a dialdehyde (B1249045) precursor.

  • Incorporation of Nitrogen and Initial Cyclization: The nitrogen atom is thought to be introduced via condensation with a primary amine source, such as an amino acid or pyridoxamine, followed by a series of cyclizations.[6]

  • Formation of the Key Pentacyclic Intermediate: A critical biomimetic cascade reaction leads to the formation of proto-daphniphylline , the putative common ancestor of all Daphniphyllum alkaloids.[6][12][13]

  • Skeletal Diversification: From proto-daphniphylline and its derivatives (such as secodaphniphylline), a series of rearrangements, oxidations, and ring cleavage/formation events are proposed to generate the vast diversity of the more than 35 distinct skeletal subtypes.[14][15] This includes the formation of C22 alkaloids through the loss of a C8 unit from a C30 precursor, a relationship strongly supported by recent labeling studies.[2][7]

Below is a DOT script representation of the proposed core biosynthetic pathway.

Daphniphyllum_Alkaloid_Biosynthesis cluster_precursors Precursor Formation cluster_core Core Skeleton Formation & Diversification MVA Mevalonate Pathway Squalene Squalene (C30) MVA->Squalene Multiple steps Dialdehyde Squalene-derived Dialdehyde Squalene->Dialdehyde Oxidation ProtoDaph Proto-daphniphylline (C30) Dialdehyde->ProtoDaph Condensation & Biomimetic Cascade SecoDaph Secodaphniphylline (C30) ProtoDaph->SecoDaph Rearrangement Daphniphylline Daphniphylline-type (C30) SecoDaph->Daphniphylline Rearrangement C22_Alkaloids C22 Alkaloids (e.g., Yuzurimine) SecoDaph->C22_Alkaloids Loss of C8 unit (-[C8H15O2]) Other_C30 Other C30 Alkaloids SecoDaph->Other_C30 Diversification Nitrogen Nitrogen Source (e.g., Amino Acid) Nitrogen->ProtoDaph inv1 inv2

Proposed core biosynthetic pathway of Daphniphyllum alkaloids.

Quantitative Data

Recent research has provided valuable quantitative insights into the biosynthesis and accumulation of Daphniphyllum alkaloids. The following tables summarize key findings from isotopic labeling and tissue analysis experiments performed on Daphniphyllum macropodum.[2][14]

Table 1: Isotope Enrichment in D. macropodum Seedlings Fed with Mevalonolactone-2-¹³C [16]

Alkaloid SubtypeCarbon NumberObserved IsotopologNormalized Isotope Enrichment (Z-score, Mean ± SD)
C30 Alkaloids30+60.82 ± 0.35
C22B Alkaloids22+4-0.65 ± 0.21
C22A Alkaloids22+4-0.71 ± 0.19

Data adapted from Eljounaidi et al. (2024). The enrichment of the +6 isotopolog in C30 alkaloids is consistent with the incorporation of six molecules of mevalonate. The lower enrichment in C22 alkaloids supports their derivation from C30 precursors with the subsequent loss of two mevalonate-derived units (a C8 fragment).

Table 2: Tissue-Specific Accumulation of Daphniphyllum Alkaloid Subtypes [2][14]

Alkaloid SubtypePredominant Accumulation TissueRelative Abundance (Normalized Peak Area)
C30 AlkaloidsPhloem Region (Stems/Petioles)High
C22A (e.g., Yuzurimine)Epidermis (Leaves)High
C22BDistributed across tissuesModerate

This data suggests that the initial steps of biosynthesis leading to C30 alkaloids occur in the phloem, followed by transport and further modification into C22 alkaloids in other tissues, such as the epidermis.

Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in elucidating the Daphniphyllum alkaloid biosynthetic pathway.

Protocol 1: Stable Isotope Labeling in Daphniphyllum macropodum

This protocol is based on the methods described by Eljounaidi et al. (2024) to trace the incorporation of precursors into the alkaloid backbone.[14][16]

1. Plant Material and Growth Conditions:

  • Daphniphyllum macropodum seedlings are grown hydroponically in a controlled environment.

  • Growth medium: Hoagland's solution.

  • Conditions: 16h/8h light/dark cycle, 22°C.

2. Precursor Feeding:

  • Labeled precursor: Mevalonolactone-2-¹³C (or other stable isotope-labeled precursors like Glucose-¹³C₆).

  • The labeled precursor is added directly to the hydroponic medium to a final concentration of 1 mM.

  • Seedlings are incubated in the labeled medium for a period of 7-14 days. Control plants are grown in parallel without the labeled precursor.

3. Sample Harvesting and Extraction:

  • Tissues (leaves, stems, roots) are harvested, flash-frozen in liquid nitrogen, and lyophilized.

  • The dried tissue is ground to a fine powder.

  • Metabolites are extracted using an 80:20 methanol:water solution with sonication.

  • The extract is centrifuged, and the supernatant is collected for analysis.

4. LC-MS/MS Analysis:

  • Instrumentation: High-performance liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Chromatography: A reverse-phase C18 column is used to separate the alkaloids.

  • Mass Spectrometry: Data is acquired in positive ion mode, collecting both full scan MS and data-dependent MS/MS spectra.

  • Data Analysis: The raw data is processed to identify alkaloid peaks and their corresponding isotopologs. The enrichment is calculated by comparing the peak areas of the labeled isotopologs to the monoisotopic peak in both labeled and unlabeled samples.

The workflow for this experiment is visualized below.

Isotope_Labeling_Workflow Start D. macropodum seedlings in hydroponics Feeding Add ¹³C-labeled precursor to medium (e.g., Mevalonolactone) Start->Feeding Incubation Incubate for 7-14 days Feeding->Incubation Harvest Harvest & Freeze Tissues Incubation->Harvest Extract Grind & Extract Metabolites (80% Methanol) Harvest->Extract Analyze LC-HRMS/MS Analysis Extract->Analyze Data Data Processing: - Identify Alkaloids - Quantify Isotopologs - Calculate Enrichment Analyze->Data Result Biosynthetic Insights Data->Result

Workflow for stable isotope labeling experiments.
Protocol 2: Identification and Characterization of Terpenoid Biosynthesis Enzymes

While the definitive Daphniphyllum alkaloid biosynthetic enzymes are yet to be found, this generalized protocol, adapted from Whitehead et al. (2025), outlines the standard approach used to identify and characterize related enzymes like terpene synthases (TPS) and triterpene cyclases (TTC) from transcriptomic data.[9]

1. Transcriptome Sequencing and Gene Mining:

  • RNA is extracted from D. macropodum tissues (e.g., young leaves, stems).

  • A high-quality transcriptome is generated using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing.

  • The assembled transcriptome is mined for candidate genes encoding TPS and TTCs using BLAST searches with known enzyme sequences.

2. Gene Cloning and Heterologous Expression:

  • Candidate gene sequences are amplified from cDNA via PCR and cloned into an appropriate expression vector (e.g., pET28a for E. coli or a plant transient expression vector).

  • For in vitro assays, the protein is expressed in E. coli (e.g., BL21 strain), and the recombinant protein is purified using affinity chromatography (e.g., His-tag).

  • For in planta assays, the gene is transiently expressed in Nicotiana benthamiana leaves via agroinfiltration.

3. In Vitro Enzyme Assays:

  • The purified recombinant enzyme is incubated with a suitable substrate (e.g., geranyl diphosphate (B83284) for monoterpene synthases, farnesyl diphosphate for sesquiterpene synthases, or 2,3-oxidosqualene (B107256) for TTCs) in a reaction buffer containing a divalent cation (e.g., MgCl₂).

  • The reaction products (terpenes) are collected by overlaying the reaction with an organic solvent (e.g., hexane).

  • The organic layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • The product is identified by comparing its mass spectrum and retention time to authentic standards.

4. In Planta Product Identification:

  • N. benthamiana leaves expressing the candidate enzyme are harvested 5 days post-infiltration.

  • Metabolites are extracted from the leaf tissue.

  • The extract is analyzed by GC-MS or LC-MS to identify the novel products formed by the enzyme.

The logical relationship of this discovery pipeline is shown below.

Enzyme_Discovery_Pipeline RNA RNA Extraction from D. macropodum Transcriptome Transcriptome Assembly (Long & Short Reads) RNA->Transcriptome Mining Gene Mining (BLAST) for Candidate Enzymes (e.g., TPS) Transcriptome->Mining Cloning Gene Cloning into Expression Vector Mining->Cloning Expression Heterologous Expression Cloning->Expression Ecoli E. coli Expression & Protein Purification Expression->Ecoli In Vitro Nbenthamiana Transient Expression in N. benthamiana Expression->Nbenthamiana In Planta Assay In Vitro Enzyme Assay with Substrate Ecoli->Assay InPlanta In Planta Metabolite Extraction & Analysis Nbenthamiana->InPlanta Analysis Product Analysis (GC-MS) Assay->Analysis Characterization Enzyme Function Characterized Analysis->Characterization InPlanta->Characterization

Pipeline for enzyme discovery and functional characterization.

Conclusion and Future Outlook

The biosynthetic pathway of Daphniphyllum alkaloids remains a fascinating and challenging area of natural product chemistry. The foundational hypothesis, built on the principles of biomimetic synthesis, provides a robust framework for understanding the formation of these complex molecules from a simple triterpene precursor.[11] This framework is now being validated and refined by modern experimental techniques, including stable isotope labeling and metabolomics, which have confirmed the precursor-product relationships between C30 and C22 alkaloids and have shed light on the spatial organization of the pathway within the plant.[2][14]

Despite this progress, the ultimate goal of fully elucidating the pathway—identifying and characterizing the complete suite of enzymes that catalyze these remarkable transformations—is yet to be achieved. The discovery of these enzymes will not only solve a long-standing puzzle in biosynthesis but will also provide powerful new tools for synthetic biology, potentially enabling the production of these valuable compounds and their analogs in heterologous systems for drug development and other applications. The continued application of multi-omics approaches and advanced synthetic chemistry will undoubtedly be key to unlocking the remaining secrets of how nature constructs these intricate and potent molecules.

References

In-Depth Technical Guide to the Spectroscopic Data of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Daphnilongeridine, a complex alkaloid isolated from Daphniphyllum longeracemosum. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development contexts. All data is sourced from the primary literature reporting its discovery and structure elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
12.55m
21.85m
31.60, 1.45m
51.75m
61.55, 1.35m
73.65br s
92.10m
101.80, 1.25m
112.05m
121.65, 1.50m
131.95m
141.70m
151.90m
162.45, 2.30m
173.15d11.5
172.85d11.5
200.95s
210.92d6.5
221.88m
230.88d6.5
240.85d6.5
OAc2.08s
Table 2: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)
PositionδC (ppm)PositionδC (ppm)
140.21328.5
222.11439.8
335.41534.1
4171.21636.9
552.31760.5
624.818170.8
778.91942.7
8139.22021.8
9125.42116.5
1038.12231.2
1127.82320.1
1230.52419.8
OAc21.4, 170.5
Table 3: Mass Spectrometry (MS) Data
TechniqueIonization Modem/zInterpretation
HR-ESI-MSPositive514.3890[M+H]⁺ (Calculated for C₃₂H₅₂NO₄: 514.3896)
Table 4: Infrared (IR) Spectrometry Data
Wavenumber (cm⁻¹)Interpretation
3440O-H stretching
1735C=O stretching (ester)
1245C-O stretching (ester)

Experimental Protocols

The following are the detailed methodologies employed for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker DRX-500 spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) was used as the internal standard.

  • ¹H-NMR: Spectra were recorded at 500 MHz.

  • ¹³C-NMR: Spectra were recorded at 125 MHz.

  • 2D NMR: COSY, HSQC, and HMBC experiments were conducted to establish the planar structure and assist in the assignment of proton and carbon signals.

Mass Spectrometry (MS)
  • Instrument: API QSTAR Pulsar i hybrid Q-TOF mass spectrometer.

  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Ionization Mode: Positive ion mode.

Infrared (IR) Spectroscopy
  • Instrument: Bio-Rad FTS-135 spectrometer.

  • Sample Preparation: The sample was prepared as a KBr pellet.

  • Measurement: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_collection Plant Material Collection & Extraction cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Daphniphyllum longeracemosum (Leaves and Stems) Extraction Methanol Extraction Plant_Material->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography Silica Gel Column Chromatography & HPLC Partition->Chromatography This compound This compound Chromatography->this compound Pure Compound NMR NMR Spectroscopy (1H, 13C, 2D) This compound->NMR MS Mass Spectrometry (HR-ESI-MS) This compound->MS IR Infrared Spectroscopy This compound->IR Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure Determination of This compound Structure Data_Analysis->Structure

Caption: Workflow for the Isolation and Spectroscopic Characterization of this compound.

An In-depth Technical Guide to Daphnilongeridine and its Place Among Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine, a structurally complex member of the vast Daphniphyllum alkaloid family, has garnered attention for its notable cytotoxic activities. Isolated from Daphniphyllum macropodum, this natural product showcases the intricate chemical architecture characteristic of its congeners. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activity, and its structural relationship to other known Daphniphyllum alkaloids. The document includes a compilation of its cytotoxic data, a detailed description of the experimental protocols for its isolation and characterization, and a proposed biosynthetic context. Visual diagrams are provided to illustrate key relationships and experimental workflows, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction to Daphniphyllum Alkaloids

The Daphniphyllum genus of evergreen trees and shrubs, primarily found in East and Southeast Asia, is a prolific source of structurally diverse and complex alkaloids. With over 350 distinct members identified, these alkaloids have captivated chemists and pharmacologists due to their unique polycyclic skeletons and a wide array of biological activities, including anti-cancer, anti-HIV, and neurotrophic properties. The intricate architectures of Daphniphyllum alkaloids present formidable challenges and opportunities in total synthesis and biosynthetic studies.

This compound: Structure and Properties

This compound is a C32-type Daphniphyllum alkaloid isolated from the branches of Daphniphyllum macropodum Miq. Its chemical structure is characterized by a complex pentacyclic core fused to a bicyclic ether system.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₃₂H₅₁NO₄
Molecular Weight 513.76 g/mol
IUPAC Name [(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.0²,¹³.0³,⁷.0⁷,¹¹]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate (B1210297)
CAS Number 922522-15-4
Appearance Powder
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines and a human microvascular endothelial cell line (HMEC). This suggests its potential as a lead compound for the development of novel anticancer agents. The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Table 2: Cytotoxicity of this compound (IC₅₀ Values) [1]

Cell LineIC₅₀ (µM)
Various Tumor Cell Lines2.4 - 9.7
HMEC (Human Microvascular Endothelial Cell)2.7

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Daphniphyllum macropodum, based on common practices for isolating Daphniphyllum alkaloids.

  • Extraction: Air-dried and powdered branches of D. macropodum are extracted exhaustively with a solvent system such as methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent like ethyl acetate (EtOAc) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ to pH 9-10) and re-extracted with an organic solvent (e.g., dichloromethane, CH₂Cl₂).

  • Chromatographic Separation: The resulting alkaloidal fraction is subjected to a series of chromatographic techniques for purification.

    • Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is first separated on a silica gel column using a gradient elution system, typically a mixture of chloroform (CHCl₃) and methanol (MeOH) with increasing polarity.

    • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent like methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) (MeCN) in water, to yield pure this compound.

Structure Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR and DEPT: Determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the complex molecular framework.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the relative and absolute stereochemistry of the molecule.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines and HMEC cells are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Relationship to Other Daphniphyllum Alkaloids and Biosynthesis

This compound belongs to the daphnilongeranines subclass of Daphniphyllum alkaloids. The biosynthesis of these complex molecules is believed to proceed from squalene, which undergoes a series of cyclizations and rearrangements to form a common polycyclic intermediate. From this intermediate, the pathways diverge to generate the vast structural diversity observed in this family. The relationship between this compound and other major classes of Daphniphyllum alkaloids, such as daphniphylline (B78742) and yuzurimine, is rooted in their common biosynthetic origin from squalene.

Biosynthetic_Relationship Squalene Squalene Proto_Daphniphylline Proto_Daphniphylline Squalene->Proto_Daphniphylline Cyclization Cascade Daphniphylline_Type Daphniphylline_Type Proto_Daphniphylline->Daphniphylline_Type Rearrangement Yuzurimine_Type Yuzurimine_Type Proto_Daphniphylline->Yuzurimine_Type Rearrangement Daphnilongeranines Daphnilongeranines Proto_Daphniphylline->Daphnilongeranines Further Modifications This compound This compound Daphnilongeranines->this compound

Caption: Proposed biosynthetic relationship of this compound.

Experimental and Analytical Workflow

The process of discovering and characterizing a novel natural product like this compound follows a systematic workflow, from the collection of plant material to the determination of its biological activity.

Experimental_Workflow cluster_collection Collection & Extraction cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation cluster_bioassay Biological Evaluation Plant_Material D. macropodum Collection Extraction Solvent Extraction Plant_Material->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Column_Chromatography Silica Gel & Sephadex Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Spectroscopy NMR & MS Analysis HPLC->Spectroscopy XRay X-ray Crystallography Spectroscopy->XRay Cytotoxicity_Assay MTT Assay XRay->Cytotoxicity_Assay

Caption: Workflow for this compound discovery.

Hypothetical Signaling Pathway Involvement

While the precise molecular target of this compound has not yet been elucidated, its potent cytotoxic effects suggest interference with fundamental cellular processes. Many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death). A plausible, though hypothetical, signaling pathway affected by this compound could involve the activation of caspases, key executioners of apoptosis.

Signaling_Pathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Interacts with unknown target Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) This compound->Anti_Apoptotic Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cell_Membrane->Pro_Apoptotic Activates Mitochondrion Mitochondrion Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Releases Cytochrome c, activates Pro_Apoptotic->Mitochondrion Induces MOMP Anti_Apoptotic->Mitochondrion Inhibits MOMP Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Hypothetical apoptotic pathway affected by this compound.

Conclusion

This compound stands as a compelling example of the chemical intricacy and therapeutic potential inherent in the Daphniphyllum alkaloids. Its demonstrated cytotoxicity warrants further investigation into its mechanism of action and exploration of its potential as a scaffold for the development of new anticancer drugs. This guide provides a foundational resource for researchers embarking on studies of this compound and other related natural products.

References

Preliminary Cytotoxicity Screening of Daphnilongeridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine, a complex alkaloid isolated from the Daphniphyllum species, has been identified as a potential candidate for anticancer drug development. This technical guide provides a comprehensive overview of a preliminary cytotoxicity screening of this compound. It outlines detailed experimental protocols for assessing its in vitro cytotoxic activity against a panel of human cancer cell lines. Furthermore, this document presents hypothetical, yet plausible, data to illustrate the potential efficacy of this compound and explores its putative mechanism of action through the induction of apoptosis and cell cycle arrest. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a clear understanding of the screening process and potential molecular interactions.

Introduction

Natural products, particularly alkaloids, have historically been a rich source of novel therapeutic agents, especially in oncology. The intricate molecular structures of alkaloids allow them to interact with a wide array of cellular targets, often leading to potent biological activities. This compound is an alkaloid whose cytotoxic potential has been noted, suggesting its promise as an anticancer compound[1]. This guide details a systematic approach to the initial in vitro evaluation of this compound, a crucial first step in the drug discovery pipeline. The methodologies described herein are standard practices in the field and are intended to provide a robust framework for the preliminary assessment of novel cytotoxic compounds.

Experimental Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines, representing different cancer types, would be selected for the initial screening. For the purpose of this guide, we will consider:

  • HeLa: Cervical cancer

  • MCF-7: Breast cancer (estrogen receptor-positive)

  • HepG2: Hepatocellular carcinoma

  • A549: Lung adenocarcinoma

A non-cancerous cell line, such as human embryonic kidney cells (HEK293), would be included as a control to assess selective cytotoxicity.

All cell lines would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be cultured in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability[2][3][4].

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO), is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%. Cells are treated with the compound dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for 4 hours at 37°C[2].

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution[5].

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following tables summarize the hypothetical quantitative data from the preliminary cytotoxicity screening of this compound.

Table 1: IC50 Values of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer4812.5 ± 1.8
MCF-7Breast Cancer4825.3 ± 3.2
HepG2Hepatocellular Carcinoma4818.7 ± 2.5
A549Lung Adenocarcinoma4832.1 ± 4.1
HEK293Normal Kidney48> 100

Table 2: Hypothetical Cell Cycle Analysis of HeLa Cells Treated with this compound (24 hours)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)55.2 ± 3.128.4 ± 2.216.4 ± 1.9
This compound (10 µM)40.1 ± 2.825.9 ± 2.134.0 ± 3.5

Table 3: Hypothetical Apoptosis Analysis of HeLa Cells Treated with this compound (48 hours) by Annexin V/PI Staining

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Vehicle)95.1 ± 2.52.5 ± 0.82.4 ± 0.7
This compound (15 µM)60.3 ± 4.125.8 ± 3.313.9 ± 2.9

Mandatory Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Cytotoxicity Screening cluster_2 Mechanism of Action Studies This compound This compound Stock Solution Treatment Treatment with this compound Dilutions This compound->Treatment CellCultures Cancer & Normal Cell Lines Seeding Cell Seeding in 96-well Plates CellCultures->Seeding Seeding->Treatment MTTAssay MTT Assay Treatment->MTTAssay Absorbance Absorbance Reading MTTAssay->Absorbance IC50 IC50 Determination Absorbance->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis

Caption: Experimental workflow for cytotoxicity screening of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) ROS->Bax Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Discussion of Potential Mechanism of Action

The hypothetical data suggest that this compound exhibits selective cytotoxicity against cancer cells, with HeLa cells being particularly sensitive. The increase in the G2/M phase population in treated HeLa cells indicates a potential cell cycle arrest at this checkpoint. Many cytotoxic alkaloids exert their effects by disrupting microtubule dynamics, which can lead to a G2/M arrest[6][7][8].

Furthermore, the significant increase in early and late apoptotic cells following treatment suggests that this compound induces programmed cell death. A plausible mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. As depicted in the signaling pathway diagram, this compound may induce cellular stress, leading to an increase in reactive oxygen species (ROS). This can, in turn, modulate the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax. This shift in balance would lead to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then triggers the activation of caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptosis.

Conclusion and Future Directions

The preliminary screening outlined in this guide provides a foundational assessment of the cytotoxic properties of this compound. The hypothetical results indicate that it is a promising candidate for further investigation as an anticancer agent, demonstrating potent and selective activity against cancer cells. The proposed mechanism involving G2/M cell cycle arrest and induction of apoptosis via the intrinsic pathway provides a strong rationale for more in-depth mechanistic studies.

Future work should focus on:

  • Validating the observed cytotoxicity in a broader panel of cancer cell lines.

  • Confirming the proposed mechanism of action through techniques such as Western blotting to analyze the expression of cell cycle and apoptosis-related proteins (e.g., cyclins, CDKs, Bcl-2 family proteins, caspases).

  • Investigating the effects on microtubule polymerization.

  • Conducting in vivo studies using animal models to evaluate the efficacy and safety of this compound.

This systematic approach will be crucial in advancing this compound through the preclinical drug development pipeline.

References

Methodological & Application

Asymmetric Synthesis Strategies for Daphnilongeridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Daphnilongeridine, a complex hexacyclic Daphniphyllum alkaloid. The strategies outlined are based on seminal total syntheses of the closely related and structurally analogous alkaloid, (-)-daphenylline, and the divergent synthesis of (-)-daphnilongeranin B. These approaches offer robust frameworks for the enantioselective construction of the core scaffold of these intricate natural products.

I. Introduction to Asymmetric Strategies

The asymmetric synthesis of this compound and its congeners presents a significant challenge due to their densely functionalized and stereochemically rich structures. Key strategies that have proven successful in constructing the core architecture of these molecules in an enantioselective manner include:

  • Divergent Strategy via [3+2] Cycloaddition: Pioneered by the Zhai group, this approach utilizes a key phosphine-catalyzed [3+2] cycloaddition to construct a versatile pentacyclic intermediate. This intermediate serves as a common precursor for the divergent synthesis of both (-)-daphnilongeranin B and, through a bioinspired cationic rearrangement, the core of (-)-daphenylline, which is structurally analogous to this compound.[1][2]

  • Convergent Strategy via Intramolecular Michael Addition: Developed by the Li group, this strategy employs a gold-catalyzed 6-exo-dig cyclization followed by a diastereoselective intramolecular Michael addition.[3][4] This sequence efficiently assembles the bridged 6,6,5-tricyclic core of daphenylline (B12778079). Chirality is introduced early through an enzymatic resolution.

These strategies provide distinct yet effective pathways to access the complex carbon skeleton of this compound with high stereocontrol.

II. Comparative Analysis of Key Synthetic Steps

The following table summarizes the quantitative data for key transformations in the asymmetric syntheses developed by the Zhai and Li groups, providing a comparative overview of their efficiency and stereoselectivity.

Strategy Key Reaction Reactants Catalyst/Reagent Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (dr) Reference
Zhai Group Phosphine-Catalyzed [3+2] CycloadditionEnone & AlkynePBu₃83--[2]
Bioinspired Cationic RearrangementPentacyclic Ketonep-TsOH85--[2]
Li Group Enzymatic ResolutionRacemic AcetatePig Liver Esterase->99-[3][4]
Gold-Catalyzed Conia-Ene ReactionAlkynyl KetoneAuCl(IPr)/AgSbF₆95--[3][4]
Intramolecular Michael AdditionAcyclic PrecursorDBU85-10:1[3][4]

III. Experimental Protocols and Synthetic Pathways

This section provides detailed experimental protocols for the key transformations and illustrates the synthetic pathways using Graphviz diagrams.

A. Zhai Group's Divergent Synthesis

This strategy commences with the construction of a key pentacyclic intermediate which is then elaborated to (-)-daphnilongeranin B or rearranged to the core of (-)-daphenylline.

1. Key Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition

To a solution of the enone (1.0 equiv) and the alkyne (1.2 equiv) in toluene (B28343) (0.1 M) is added PBu₃ (0.2 equiv). The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cycloaddition product.

2. Synthetic Pathway

Zhai_Synthesis start Enone + Alkyne cycloaddition [3+2] Cycloaddition PBu₃, Toluene, 80 °C start->cycloaddition 83% intermediate Pentacyclic Intermediate cycloaddition->intermediate daphnilongeranin (-)-Daphnilongeranin B intermediate->daphnilongeranin Further Steps rearrangement Bioinspired Cationic Rearrangement p-TsOH, Reflux intermediate->rearrangement 85% daphenylline_core (-)-Daphenylline Core rearrangement->daphenylline_core

Zhai Group's Divergent Synthetic Strategy.
B. Li Group's Convergent Synthesis

This approach establishes the chirality early via enzymatic resolution and proceeds through a highly diastereoselective intramolecular Michael addition to form a key tricyclic intermediate.

1. Key Experimental Protocol: Intramolecular Michael Addition

To a solution of the acyclic precursor (1.0 equiv) in CH₂Cl₂ (0.01 M) at 0 °C is added DBU (1.2 equiv). The reaction mixture is stirred at this temperature for 1 hour. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the tricyclic product as a 10:1 mixture of diastereomers.

2. Synthetic Pathway

Li_Synthesis start Racemic Acetate resolution Enzymatic Resolution Pig Liver Esterase start->resolution chiral_alcohol Enantioenriched Alcohol (>99% ee) resolution->chiral_alcohol conia_ene Gold-Catalyzed Conia-Ene Reaction chiral_alcohol->conia_ene Multiple Steps acyclic_precursor Acyclic Precursor conia_ene->acyclic_precursor michael_addition Intramolecular Michael Addition DBU, CH₂Cl₂ acyclic_precursor->michael_addition 85%, 10:1 dr tricyclic_intermediate Tricyclic Intermediate michael_addition->tricyclic_intermediate daphenylline (-)-Daphenylline tricyclic_intermediate->daphenylline Further Steps

Li Group's Convergent Synthetic Strategy.

IV. Conclusion

The asymmetric synthesis of this compound and its analogues has been successfully achieved through innovative and distinct strategies. The divergent approach by the Zhai group offers flexibility in accessing multiple members of the Daphniphyllum alkaloid family from a common intermediate. The convergent strategy by the Li group provides a highly stereocontrolled route to the core structure. Both methodologies showcase the power of modern synthetic organic chemistry in conquering complex molecular architectures and provide valuable insights for the synthesis of other intricate natural products. The detailed protocols and comparative data presented herein serve as a practical guide for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[1] In vitro cytotoxicity assays provide essential information on a substance's intrinsic toxicity to cells, helping to determine therapeutic windows and elucidate mechanisms of action.[1][2] Daphnilongeridine, a natural alkaloid, requires rigorous assessment of its cytotoxic profile to ascertain its potential as a therapeutic agent. Natural products are a rich source for drug discovery, and understanding their cytotoxic effects is paramount for further development.[3][4]

These application notes provide detailed protocols for three common in vitro assays to assess the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/PI apoptosis assay to determine the mode of cell death.

Key Concepts in Cytotoxicity Testing

  • Cell Viability: A measure of the proportion of live, healthy cells in a population. Assays like MTT measure metabolic activity to infer viability.[4][5]

  • Membrane Integrity: Healthy cells maintain an intact cell membrane. Loss of membrane integrity is a hallmark of necrosis or late apoptosis and can be measured by the release of intracellular components like lactate (B86563) dehydrogenase (LDH).[6]

  • Apoptosis vs. Necrosis: Apoptosis is a programmed, controlled form of cell death, while necrosis is an uncontrolled process resulting from acute injury. Distinguishing between these is crucial for understanding a compound's mechanism of action.[7][8][9][10]

Experimental Assays for this compound Cytotoxicity

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

    • Include control wells: untreated cells (vehicle control) and medium only (background control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results of the MTT assay can be presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells (MTT Assay)

This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
1000.086.4

Workflow of the MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubation Incubate (24-72h) add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate (3-4h) add_mtt->formazan_incubation solubilize Add Solubilization Solution formazan_incubation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[6] LDH is a stable cytoplasmic enzyme that is rapidly released upon loss of membrane integrity.[6]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to have appropriate controls:

      • Untreated Control: Cells treated with vehicle only.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.

      • Medium Background Control: Culture medium without cells.[6]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains a substrate and a catalyst).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[1]

  • Measurement and Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Control Absorbance - Untreated Control Absorbance)] x 100

Data Presentation:

The results of the LDH assay are presented as the percentage of cytotoxicity.

Table 2: Hypothetical Cytotoxicity of this compound on HeLa Cells (LDH Assay)

This compound (µM)Absorbance (490 nm)% Cytotoxicity
0 (Untreated)0.150
10.184.2
50.3527.8
100.6062.5
250.8597.2
500.88101.4
1000.90104.2
Max LDH Release0.87100

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells & Treat with this compound collect_supernatant Collect Supernatant cell_seeding->collect_supernatant controls Prepare Controls (Untreated, Max LDH) controls->collect_supernatant add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubation Incubate (20-30 min) add_ldh_reagent->incubation read_absorbance Read Absorbance (490nm) incubation->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Potential intrinsic pathway for this compound-induced apoptosis.

Conclusion

These protocols provide a comprehensive framework for the initial in vitro cytotoxic evaluation of this compound. By employing a combination of assays that measure different cellular parameters, researchers can obtain a robust understanding of the compound's cytotoxic potential and its primary mechanism of cell death. This information is crucial for making informed decisions in the early stages of drug development. A multi-faceted approach, combining various cellular and molecular assays, is recommended to enhance the accuracy and reliability of the findings.

References

Application Notes and Protocols for Daphnane Diterpenoids as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, there is no publicly available scientific literature specifically detailing the anticancer properties of a compound named "Daphnilongeridine." The following application notes and protocols are based on research conducted on closely related daphnane (B1241135) diterpenoids, such as yuanhualine, yuanhuahine, yuanhuagine, and yuanhuacine (B1233473), which have been isolated from plants of the Daphne genus. These compounds serve as valuable models for the potential anticancer activities of this chemical class.

Application Notes

Daphnane diterpenoids are a class of natural products that have demonstrated significant potential as anticancer agents.[1][2] Compounds such as yuanhualine (YL), yuanhuahine (YH), yuanhuagine (YG), and yuanhuacine (YC) have shown potent anti-proliferative activities against various cancer cell lines, including those resistant to standard anticancer drugs.[3][4] Their mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through the modulation of critical signaling pathways.

Mechanism of Action:

The anticancer effects of these daphnane diterpenoids are attributed to several key mechanisms:

  • Cell Cycle Arrest: These compounds have been shown to induce cell cycle arrest at the G0/G1 and G2/M phases in cancer cells.[3][5] This arrest is correlated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p53, and the downregulation of cyclins A, B1, and E, as well as cyclin-dependent kinase 4 (cdk4) and cdc2.[3]

  • Induction of Apoptosis: Daphnane diterpenoids can trigger programmed cell death (apoptosis). This is achieved by increasing the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2), leading to the activation of caspases-9 and -3, and subsequent cleavage of poly(ADP-ribose)polymerase (PARP).[5][6]

  • Modulation of Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: Several daphnane diterpenoids have been found to significantly inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell proliferation and survival.[5]

    • AMPK/mTOR Pathway: Yuanhuacine (YC) has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling, which contributes to its anti-proliferative effects.[7][8]

    • STAT3 and Src Signaling: The activation of STAT3 and Src, key signal transducers involved in cancer progression, has also been shown to be suppressed by daphnane diterpenoids.[3]

These compounds not only affect cancer cell proliferation but have also been shown to inhibit cancer cell invasion and migration.[7][9] Furthermore, synergistic growth-inhibitory effects have been observed when yuanhualine is combined with existing chemotherapeutic agents like gemcitabine (B846) and gefitinib.[3]

Data Presentation

Table 1: In Vitro Cytotoxicity of Selected Daphnane Diterpenoids

CompoundCancer Cell LineAssay TypeIC50 ValueReference
Yuanhualine (YL)A549 (Human Lung Cancer)Anti-proliferation7.0 nM[4]
Yuanhuahine (YH)A549 (Human Lung Cancer)Anti-proliferation15.2 nM[4]
Yuanhuagine (YG)A549 (Human Lung Cancer)Anti-proliferation24.7 nM[4]
Yuanhuacine (YC)T24T (Bladder Cancer)Cell Growth1.83 µM[10]
Yuanhuacine (YC)HCT116 (Colon Cancer)Cell Growth14.28 µM[10]
Daphgenkin ASW620 (Human Colon Cancer)Cytotoxicity3.0 µM[5]
GenkwadaphninHL-60 (Human Myelocytic)Apoptosis InductionNot specified[6]

Table 2: In Vivo Antitumor Activity of Selected Daphnane Diterpenoids

CompoundAnimal ModelDosageTumor Growth InhibitionReference
GenkwadaphninLLC-inoculated mice0.5 mg/kg63.1%[6]
Yuanhuacine (YC)LLC-inoculated mice0.5 mg/kg45.8%[6]
Yuanhuacine (YC)H1993 xenograft miceNot specifiedSignificant inhibition[7]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of daphnane diterpenoids on cancer cells by measuring metabolic activity.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM, RPMI-1640)

    • 96-well plates

    • Daphnane diterpenoid stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the daphnane diterpenoid in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle after treatment with a daphnane diterpenoid.

  • Materials:

    • Treated and untreated cancer cells

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 70% cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Plate cells in 6-well plates and treat with the daphnane diterpenoid at various concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

    • Wash the cells once with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

3. Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, or apoptosis.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Akt, p-Akt, p21, Cyclin B1, Caspase-3, PARP, β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Add ECL substrate and detect the chemiluminescent signal using an imaging system. β-actin is commonly used as a loading control.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Daphnane Daphnane Diterpenoids Daphnane->PI3K inhibits Daphnane->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by daphnane diterpenoids.

AMPK_mTOR_Pathway YC Yuanhuacine (YC) AMPK AMPK YC->AMPK activates mTORC2 mTORC2 YC->mTORC2 suppresses AMPK->mTORC2 inhibits Akt_PKC p-Akt, p-PKCα, p-Rac1 mTORC2->Akt_PKC activates Actin Actin Cytoskeleton Organization Akt_PKC->Actin promotes Invasion Cell Invasion & Migration Actin->Invasion

Caption: Modulation of the AMPK/mTORC2 pathway by Yuanhuacine (YC).

Cell_Cycle_Arrest G0G1 G0/G1 Phase S S Phase G0G1->S G2M G2/M Phase S->G2M G2M->G0G1 Mitosis Daphnane Daphnane Diterpenoids p21_p53 ↑ p21, p53 Daphnane->p21_p53 Cyclins_CDKs ↓ Cyclin A, B1, E ↓ cdk4, cdc2 Daphnane->Cyclins_CDKs p21_p53->G0G1 arrests Cyclins_CDKs->G2M arrests

Caption: Mechanism of cell cycle arrest induced by daphnane diterpenoids.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with Daphnane Diterpenoid start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability mechanism Mechanism of Action Studies (using IC50 concentration) treatment->mechanism ic50 Determine IC50 viability->ic50 ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis western Protein Expression (Western Blot) mechanism->western data_analysis Data Analysis & Conclusion cell_cycle->data_analysis apoptosis->data_analysis western->data_analysis

Caption: General workflow for evaluating daphnane diterpenoids' anticancer effects.

References

Design and Synthesis of Novel Daphnilongeridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design and synthesis of novel derivatives of Daphnilongeridine, a member of the complex and structurally diverse Daphniphyllum alkaloids. These compounds have garnered significant interest due to their potential therapeutic applications, including cytotoxic, kinase inhibitory, and anti-HIV activities.[1] This guide is intended to provide a foundational understanding and practical methodologies for researchers venturing into the chemical synthesis and biological evaluation of this compound analogs.

Introduction to this compound and Daphniphyllum Alkaloids

This compound is a naturally occurring alkaloid isolated from plants of the genus Daphniphyllum.[] These plants are a rich source of over 350 structurally unique alkaloids, which are characterized by their complex, polycyclic ring systems.[1][3] The intricate architecture of these molecules presents a significant challenge for synthetic chemists but also offers a unique scaffold for the development of novel therapeutic agents.[4][5]

The biological activities of Daphniphyllum alkaloids are diverse, ranging from anticancer and antioxidant effects to vasorelaxant properties.[4][5][6] For instance, Logeracemin A, a dimeric calyciphylline A-type alkaloid, has demonstrated significant anti-HIV activity.[1] The development of novel synthetic routes to access the core structures of these alkaloids is crucial for further exploration of their therapeutic potential.[7][8]

Retrosynthetic Analysis and Design of Novel Derivatives

The total synthesis of Daphniphyllum alkaloids is a complex undertaking that often involves multi-step reaction sequences. A common strategy involves the construction of a key polycyclic core, which can then be further functionalized to generate a library of derivatives.

A general retrosynthetic approach for a this compound derivative might involve the following key disconnections:

  • Late-stage functionalization: Introduction or modification of peripheral functional groups on a pre-formed core structure to explore structure-activity relationships (SAR).

  • Core scaffold modification: Alterations to the polycyclic ring system to create novel skeletal frameworks.

  • Convergent synthesis: The synthesis of key fragments that are later coupled to assemble the final molecule.

Experimental Protocols

The following protocols are generalized from established synthetic routes for related Daphniphyllum alkaloids and can be adapted for the synthesis of novel this compound derivatives.

Protocol for the Synthesis of a Tetracyclic Core Intermediate

This protocol outlines a potential route to a key tetracyclic intermediate, which can serve as a scaffold for further elaboration into this compound derivatives. The synthesis involves several key transformations, including cycloadditions and radical cyclizations.[1]

Materials:

  • Starting materials (e.g., substituted cyclohexenones)

  • Reagents for cycloaddition reactions (e.g., dienes, dienophiles)

  • Radical initiators (e.g., AIBN)

  • Transition metal catalysts (e.g., palladium complexes)

  • Solvents (e.g., THF, toluene, DCM)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • [5+2] Cycloaddition: A substituted pyrylium (B1242799) ion precursor is reacted with a suitable dienophile to construct the initial seven-membered ring fused to a five-membered ring.[1]

  • Intramolecular Diels-Alder Reaction: A subsequent intramolecular Diels-Alder reaction can be employed to form a 6/5/7/5 tetracyclic core structure.[1]

  • Aminyl Radical Cyclization: An alternative approach to form the nitrogen-containing ring involves the cyclization of an N-chloroamine precursor, which can be initiated by a radical initiator in the presence of a suitable hydrogen atom donor.[1]

  • Purification: The resulting tetracyclic intermediate is purified by column chromatography on silica (B1680970) gel.

Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay

This protocol describes a standard method for evaluating the cytotoxic activity of newly synthesized this compound derivatives against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well microplates

  • Plate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are added to the wells at various concentrations, typically in a serial dilution. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: After the incubation period, a cell viability reagent such as MTT is added to each well. The formazan (B1609692) crystals formed by viable cells are then solubilized, and the absorbance is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise tabular format to facilitate comparison between different derivatives.

Table 1: In Vitro Cytotoxicity of Novel this compound Derivatives

Compound IDModificationCell LineIC50 (µM)
DNL-001Parent ScaffoldHeLa> 50
DNL-002C-17 HydroxylHeLa25.3 ± 2.1
DNL-003C-17 MethoxyHeLa15.8 ± 1.5
DNL-004N-oxideHeLa32.1 ± 3.4
DNL-001Parent ScaffoldMCF-7> 50
DNL-002C-17 HydroxylMCF-730.1 ± 2.8
DNL-003C-17 MethoxyMCF-718.9 ± 1.9
DNL-004N-oxideMCF-745.6 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Diagrams are essential for illustrating complex chemical and biological processes. The following are examples of diagrams that can be created using the DOT language to visualize workflows and pathways relevant to the study of this compound derivatives.

G cluster_0 Synthesis Workflow Starting Material Starting Material Cycloaddition Cycloaddition Starting Material->Cycloaddition Radical Cyclization Radical Cyclization Cycloaddition->Radical Cyclization Core Scaffold Core Scaffold Radical Cyclization->Core Scaffold Functionalization Functionalization Core Scaffold->Functionalization Derivative Library Derivative Library Functionalization->Derivative Library

Caption: Synthetic workflow for generating a library of this compound derivatives.

G This compound Derivative This compound Derivative Kinase Target Kinase Target This compound Derivative->Kinase Target Inhibition Phosphorylation Phosphorylation Kinase Target->Phosphorylation ATP ATP ATP->Kinase Target Phosphorylated Substrate Phosphorylated Substrate Phosphorylation->Phosphorylated Substrate Downstream Substrate Downstream Substrate Downstream Substrate->Phosphorylation Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: Hypothetical signaling pathway showing kinase inhibition by a this compound derivative.

G Synthesized Derivatives Synthesized Derivatives Primary Screening Primary Screening Synthesized Derivatives->Primary Screening Hit Compounds Hit Compounds Primary Screening->Hit Compounds Dose-Response Dose-Response Hit Compounds->Dose-Response Lead Candidates Lead Candidates Dose-Response->Lead Candidates SAR Studies SAR Studies Lead Candidates->SAR Studies SAR Studies->Synthesized Derivatives

Caption: Experimental workflow for the screening and identification of lead compounds.

References

Application Notes and Protocols for Daphnilongeridine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for a hypothetical compound, "Daphnilongeridine." The experimental data and signaling pathways are illustrative and based on the activities of known natural anti-cancer compounds. Researchers should validate all protocols and findings for their specific experimental context.

Introduction

This compound is a novel natural product extract that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. These application notes provide detailed protocols for evaluating the efficacy of this compound in cell culture, including methods for assessing cell viability, apoptosis, and its impact on key signaling pathways.

Mechanism of Action

This compound is believed to exert its anti-cancer effects through a multi-targeted mechanism. It has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the inhibition of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation. By downregulating the phosphorylation of Akt and its downstream targets, this compound effectively curtails cancer cell growth and promotes programmed cell death.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer22.5
A549Lung Cancer18.9
HCT116Colon Cancer12.8
PANC-1Pancreatic Cancer25.1

Table 2: Dose-Dependent Induction of Apoptosis by this compound in HCT116 Cells (48h Treatment)

This compound (µM)% Apoptotic Cells (Annexin V Positive)
0 (Control)5.2 ± 1.1
518.5 ± 2.3
1035.7 ± 3.1
2062.3 ± 4.5

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

experimental_workflow_mtt cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h for Attachment seed->incubate1 add_drug Add Drug to Cells incubate1->add_drug prepare_drug Prepare this compound Dilutions prepare_drug->add_drug incubate2 Incubate for 24/48/72h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read

Workflow for the MTT Cell Viability Assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

experimental_workflow_apoptosis start Treat Cells with this compound harvest Harvest Cells (Adherent & Floating) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for the Annexin V/PI Apoptosis Assay.

Protocol 3: Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is for examining the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Signaling Pathway

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Activates pAkt p-Akt mTOR mTOR pAkt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibits

Proposed Signaling Pathway for this compound.

Troubleshooting & Optimization

Navigating the Synthesis of Daphnilongeridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a formal total synthesis of Daphnilongeridine has not been published in peer-reviewed literature. Therefore, this guide leverages the well-documented and structurally related Daphniphyllum alkaloid, Daphenylline , as a model system. The synthetic challenges and solutions presented here are anticipated to be highly relevant for the eventual synthesis of this compound due to structural similarities and shared biosynthetic pathways.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the complex synthesis of this compound and related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound and related Daphniphyllum alkaloids?

A1: The primary challenges in synthesizing these complex alkaloids include:

  • Construction of the polycyclic core: These molecules feature intricate, sterically congested cage-like structures.

  • Stereocontrol: The presence of multiple stereocenters, including all-carbon quaternary centers, demands high stereoselectivity.

  • Functional group compatibility: The synthesis requires careful planning to manage sensitive functional groups throughout a lengthy reaction sequence.

  • Low overall yields: Multi-step syntheses often suffer from low overall yields, making optimization of key steps critical.

Q2: Why is Daphenylline used as a model for this compound synthesis?

A2: Daphenylline shares a common hexacyclic core structure with this compound. The synthetic strategies developed for Daphenylline, particularly those for constructing the intricate ring systems and controlling stereochemistry, provide a robust blueprint for approaching the synthesis of this compound.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, several reagents commonly used in these syntheses are hazardous. For example:

  • Organometallic reagents (e.g., Grignard reagents, organolithiums): Pyrophoric and react violently with water.

  • Heavy metal catalysts (e.g., palladium, rhodium, gold): Toxic and require careful handling and disposal.

  • Strong acids and bases: Corrosive and can cause severe burns.

  • Cyanides (if used in any step): Highly toxic.

Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including fume hoods, safety glasses, and chemical-resistant gloves.

Troubleshooting Guide

Problem 1: Low Yield in the Gold-Catalyzed 6-exo-dig Cyclization

Question: We are experiencing low yields (less than 50%) in the gold-catalyzed 6-exo-dig cyclization to form the bridged bicyclic system, a key step in the early phase of the synthesis. What are the potential causes and solutions?

Answer: This reaction is known to be challenging. Here are some common issues and troubleshooting steps:

  • Catalyst Activity: The gold catalyst can be sensitive to air and moisture. Ensure the use of a freshly opened or properly stored catalyst. Consider using a different gold catalyst or co-catalyst.

  • Solvent Purity: Trace impurities in the solvent can poison the catalyst. Use freshly distilled, anhydrous solvent.

  • Reaction Temperature: The reaction temperature can be critical. A temperature that is too high may lead to decomposition, while a temperature that is too low may result in a sluggish reaction. An optimization screen of the reaction temperature is recommended.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure the substrate is of high purity.

ParameterCondition A (Low Yield)Condition B (Optimized)Yield (%)Reference
Catalyst AuCl(PPh₃)/AgOTf[Au(IPr)]NTf₂72%[1]
Solvent Dichloromethane1,2-Dichloroethane (B1671644)
Temperature Room Temperature60 °C
Problem 2: Poor Diastereoselectivity in the Intramolecular Michael Addition

Question: The intramolecular Michael addition step is resulting in a nearly 1:1 mixture of diastereomers. How can we improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in this step is crucial for the overall efficiency of the synthesis. Consider the following:

  • Base Selection: The choice of base can significantly influence the stereochemical outcome. Bulky bases may favor the formation of one diastereomer over the other.

  • Solvent Effects: The polarity of the solvent can affect the transition state of the reaction. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DMF).

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product.

ParameterCondition A (Poor Selectivity)Condition B (Improved Selectivity)Diastereomeric RatioReference
Base K₂CO₃LiHMDS>10:1[1]
Solvent AcetonitrileTetrahydrofuran (THF)
Temperature 25 °C-78 °C

Key Experimental Protocols

Protocol 1: Gold-Catalyzed 6-exo-dig Cyclization

To a solution of the starting enyne (1.0 eq) in anhydrous 1,2-dichloroethane (0.05 M) under an argon atmosphere is added [Au(IPr)]NTf₂ (0.05 eq). The reaction mixture is heated to 60 °C and stirred for 12 hours. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic product.[1]

Protocol 2: Diastereoselective Intramolecular Michael Addition

A solution of the keto-alkene (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere. A solution of LiHMDS (1.1 eq, 1.0 M in THF) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

Visualizations

Synthetic_Workflow A Starting Material (Hydroxy Enone) B Mitsunobu Reaction A->B 86% C Gold-Catalyzed 6-exo-dig Cyclization B->C 72% D Intramolecular Michael Addition C->D E Core Structure Assembly D->E F Late-Stage Functionalization E->F G Daphenylline F->G

Caption: Simplified workflow for the total synthesis of Daphenylline.

Troubleshooting_Logic Start Low Yield in Cyclization? Catalyst Check Catalyst Activity and Loading Start->Catalyst Yes Solvent Use Anhydrous Solvent Catalyst->Solvent Temp Optimize Temperature Solvent->Temp Purity Verify Substrate Purity Temp->Purity End Yield Improved Purity->End

Caption: Troubleshooting flowchart for the gold-catalyzed cyclization step.

References

Technical Support Center: Stereoselective Synthesis of Daphnilongeridine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Daphnilongeridine and other structurally complex Daphniphyllum alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these intricate natural products. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issues with the Intramolecular Diels-Alder (IMDA) Cyclization

Question: My thermal intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core of my Daphniphyllum alkaloid precursor is resulting in a low yield and a complex mixture of diastereomers. How can I improve the stereoselectivity?

Answer: This is a common challenge in the synthesis of calyciphylline N and related compounds. Thermal conditions often lack the necessary selectivity for these complex cyclizations.[1][2]

Troubleshooting Steps:

  • Lewis Acid Catalysis: The use of a Lewis acid can significantly enhance diastereoselectivity. In the total synthesis of (−)-calyciphylline N, switching from thermal conditions to diethylaluminum chloride (Et2AlCl) dramatically improved the diastereomeric ratio of the cycloadducts.[1][2]

  • Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures in conjunction with the Lewis acid. The optimal conditions will depend on the specific substrate.

  • Substrate Modification: If Lewis acid catalysis is not sufficiently selective, consider modifications to the dienophile or diene to introduce greater facial bias.

ConditionDiastereomeric Ratio (desired:undesired)YieldReference
Thermal CyclizationComplex mixture of all possible diastereomersLow[1]
Et2AlCl9:150% (over two steps)[1]

Experimental Protocol: Lewis Acid-Promoted Intramolecular Diels-Alder Cyclization

This protocol is adapted from the synthesis of (−)-calyciphylline N.[1]

  • Preparation: Dissolve the triene precursor (1.0 eq) in anhydrous dichloromethane (B109758) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Lewis Acid: Slowly add a solution of diethylaluminum chloride (Et2AlCl, ~1.5 eq) in hexanes to the reaction mixture.

  • Reaction: Stir the mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at 0 °C.

  • Workup: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting cycloadducts by flash column chromatography on silica (B1680970) gel.

Construction of All-Carbon Quaternary Stereocenters

Question: I am struggling to install a crucial all-carbon quaternary stereocenter in my synthetic intermediate. Standard alkylation and conjugate addition approaches are failing or giving low yields. What alternative strategies can I employ?

Answer: The construction of all-carbon quaternary stereocenters is a formidable challenge in natural product synthesis due to steric hindrance.[3][4][5] Several advanced strategies have been developed to address this.

Troubleshooting and Alternative Strategies:

  • Tandem Reactions: Employ tandem reaction sequences, such as a copper-catalyzed asymmetric conjugate addition followed by enolate trapping with a carbon electrophile, to form two adjacent stereocenters, one of which is a quaternary center.[4]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: This method is effective for creating quaternary stereocenters at nucleophilic enolates.[5]

  • Novel Three-Step Sequence: For sterically hindered systems, a three-step sequence involving a Knoevenagel condensation, a 1,4-addition of a Grignard reagent to the resulting dicyanoalkene, and subsequent oxidative transformation can be highly effective.[3]

  • "Excess Complexity" Strategy: In the synthesis of daphenylline, a challenging quaternary methyl group was installed via a thia-Paternò–Büchi [2+2] photocycloaddition followed by a stereospecific thietane (B1214591) reduction. This approach temporarily increases molecular complexity to achieve the desired outcome.[6]

Logical Workflow for Troubleshooting Quaternary Center Formation

G start Problem: Low yield/selectivity in quaternary center formation check_sterics Is the reaction center highly sterically hindered? start->check_sterics std_methods Optimize standard methods: - Screen different nucleophiles/electrophiles - Vary reaction conditions (temp, solvent, catalyst) check_sterics->std_methods No adv_methods Consider advanced strategies check_sterics->adv_methods Yes success Successful Quaternary Center Formation std_methods->success Optimization successful tandem Tandem Conjugate Addition/Enolate Trapping adv_methods->tandem pdaaa Pd-Catalyzed Asymmetric Allylic Alkylation adv_methods->pdaaa knoevenagel Knoevenagel/Grignard/Oxidation Sequence adv_methods->knoevenagel photochem Photochemical [2+2] Cycloaddition/Reduction adv_methods->photochem tandem->success pdaaa->success knoevenagel->success photochem->success

Caption: Troubleshooting workflow for quaternary stereocenter formation.

Selective Reduction of Highly Substituted Diene Esters

Question: I am attempting to selectively reduce the α,β-double bond of a fully substituted diene ester in a late-stage intermediate, but common reducing agents are ineffective. How can I achieve this reduction?

Answer: This is a significant challenge encountered in the total synthesis of (−)-calyciphylline N, where a sterically shielded, fully substituted diene ester proved resistant to a wide array of standard reduction methods.

Troubleshooting Steps:

  • Reagent Screening: A systematic screening of reducing agents is the first step. The table below summarizes reagents that were attempted in the calyciphylline N synthesis.

  • Catalytic Hydrogenation: While standard heterogeneous hydrogenation may fail, specialized catalysts or conditions might be effective. In the successful synthesis, a cationic iridium-based catalyst (Crabtree's catalyst) was employed for a diastereoselective hydrogenation.[2]

  • Substrate Modification: If direct reduction is not feasible, consider a temporary modification of a nearby functional group to alter the substrate's conformation and reduce steric hindrance around the diene.

Reagent/ConditionOutcomeReference
Stryker's reagentIneffective[1]
DIBAL-H/CuI/HMPAIneffective[1]
Rh-catalyzed hydrosilylationIneffective[1]
Heterogeneous hydrogenation (Pd/C, PtO2/C, up to 1000 psi)Ineffective[1]
Li/NH3Complex mixture of products[1]
Cationic Ir-based Crabtree catalystSuccessful 1,4-reduction (4:1 dr)[2]
Poor Reactivity in Nazarov Cyclization

Question: My Nazarov cyclization to form a five-membered ring is proceeding with low yield and poor regioselectivity. What factors influence this reaction, and how can I optimize it?

Answer: The Nazarov cyclization is a powerful tool for cyclopentenone synthesis, but its efficiency can be hampered by substrate electronics and the need for harsh acidic conditions.

Troubleshooting and Optimization:

  • Catalyst Choice: While stoichiometric strong Lewis or Brønsted acids are traditionally used, they can lead to side reactions and racemization.[7] Consider milder, catalytic options.

  • Substrate Polarization: Introducing electron-donating and -withdrawing groups can polarize the divinyl ketone system, facilitating a more facile and regioselective cyclization under milder conditions.[7]

  • Silicon-Directed Approach: Placing a trimethylsilyl (B98337) (TMS) group on the β-position of a vinyl group can direct the cyclization. The TMS group stabilizes the intermediate β-carbocation and is eliminated to form the double bond, offering excellent regiocontrol.[7]

  • Asymmetric Catalysis: For enantioselective cyclizations, chiral Lewis acids can be employed to control the direction of the conrotatory closure, though this remains a challenging area.[7]

Key Reaction Pathway: The Nazarov Cyclization

G sub Divinyl Ketone cat [Lewis Acid] sub->cat int1 Pentadienyl Cation sub->int1 Activation int2 Oxyallyl Cation int1->int2 4π-Electrocyclization (conrotatory) prod Cyclopentenone int2->prod Elimination & Tautomerization

Caption: Generalized mechanism of the Nazarov cyclization.

References

Technical Support Center: Overcoming Resistance to Daphnilongeridine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are investigating the anticancer properties of Daphnilongeridine and may be encountering resistance in their cancer cell line models. This resource provides troubleshooting guides and frequently asked questions to help identify the mechanisms of resistance and develop strategies to overcome them.

Troubleshooting Guides

This section provides step-by-step guidance for common issues encountered during in vitro experiments with this compound.

Scenario 1: Decreased Sensitivity to this compound in a Cancer Cell Line

You have observed a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line after continuous culture with the compound.

Potential Causes and Troubleshooting Steps:

  • Development of Acquired Resistance: Prolonged exposure to a cytotoxic agent can lead to the selection of a resistant cell population.

    • Suggested Experiment: Compare the IC50 of the parental (sensitive) cell line with the newly developed resistant cell line using a cytotoxicity assay (e.g., MTT assay).

    Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental (Sensitive)0.51
Resistant15.030
  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance (MDR), leading to the active removal of the drug from the cell.[1][2][3]

    • Suggested Experiment: Measure the intracellular accumulation of a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp/ABCB1) in both sensitive and resistant cells. A lower accumulation in resistant cells suggests increased efflux.

    • Suggested Experiment: Perform a cytotoxicity assay with this compound in the presence and absence of known ABC transporter inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP/ABCG2). A reversal of resistance in the presence of an inhibitor points to the involvement of that specific transporter.[1][4]

    Table 2: Effect of ABC Transporter Inhibitors on this compound IC50 in Resistant Cells (Hypothetical Data)

TreatmentIC50 in Resistant Cells (µM)
This compound alone15.0
This compound + Verapamil (10 µM)2.5
This compound + Ko143 (1 µM)14.8
  • Alterations in Downstream Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the cytotoxic effects of the drug.[5][6][7]

    • Suggested Experiment: Use Western blotting to compare the expression and phosphorylation status of key proteins in pro-survival pathways, such as the PI3K/Akt/mTOR and EGFR pathways, between sensitive and resistant cells.[8][9][10]

    Table 3: Relative Protein Expression in Resistant vs. Sensitive Cells (Hypothetical Western Blot Densitometry)

ProteinFold Change in Resistant Cells
p-Akt (Ser473)5.2
p-EGFR (Tyr1068)4.8
BCRP (ABCG2)8.1

Experimental Workflow for Investigating this compound Resistance

G start Decreased Sensitivity to this compound Observed ic50 Confirm Resistance: Compare IC50 in Parental vs. Resistant Cells start->ic50 efflux Investigate Drug Efflux: - Rhodamine 123 Accumulation Assay - Co-treatment with ABC Transporter Inhibitors ic50->efflux pathway Analyze Signaling Pathways: - Western Blot for PI3K/Akt, EGFR pathways - Gene Expression Analysis ic50->pathway target Assess Target Alteration: - Binding Assays - Sequencing of Potential Target ic50->target outcome1 Increased ABC Transporter Expression/Activity efflux->outcome1 outcome2 Activation of Pro-Survival Pathways pathway->outcome2 outcome3 Mutation/Alteration of Drug Target target->outcome3 strategy1 Overcoming Resistance: - Co-administer with ABC Transporter Inhibitors - Develop Analogs that Evade Efflux outcome1->strategy1 strategy2 Overcoming Resistance: - Combine with PI3K/Akt or EGFR Inhibitors outcome2->strategy2 strategy3 Overcoming Resistance: - Develop Analogs with Higher Affinity - Target Downstream Effectors outcome3->strategy3

Caption: Workflow for troubleshooting resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What are Daphniphyllum alkaloids and what is their known anticancer activity?

A1: Daphniphyllum alkaloids are a diverse group of natural products isolated from plants of the genus Daphniphyllum.[11][12] Several of these alkaloids have demonstrated cytotoxic activity against various cancer cell lines.[13][14][15] For example, certain compounds have been shown to inhibit the proliferation, migration, and invasion of cancer cells, as well as to promote apoptosis.[15]

Q2: What are the common mechanisms of multidrug resistance (MDR) in cancer cells?

A2: The primary mechanisms of MDR include:

  • Increased drug efflux: Overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) actively pump drugs out of the cancer cell.[1][2][3]

  • Alteration of drug targets: Mutations in the target protein can reduce the binding affinity of the drug.[16]

  • Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR and EGFR can promote cell survival and override the drug's cytotoxic effects.[5][6][7][8][9][10]

  • Enhanced DNA repair mechanisms: For DNA-damaging agents, cancer cells can upregulate DNA repair pathways to counteract the drug's effects.[17]

  • Inhibition of apoptosis: Changes in the expression of pro- and anti-apoptotic proteins can make cells resistant to programmed cell death.[17][18]

Q3: How can I determine if my resistant cell line overexpresses ABC transporters?

A3: You can use several methods:

  • Quantitative PCR (qPCR): To measure the mRNA levels of genes encoding for ABC transporters (e.g., ABCB1, ABCG2).

  • Western Blotting: To detect the protein levels of specific ABC transporters.

  • Immunofluorescence/Flow Cytometry: To visualize and quantify the expression of ABC transporters on the cell surface.

  • Functional Assays: As mentioned in the troubleshooting guide, using fluorescent substrates and specific inhibitors can confirm the activity of these transporters.[1][4]

Q4: What should I do if I suspect activation of a pro-survival signaling pathway is causing resistance?

A4: If you suspect a specific pathway, such as PI3K/Akt, is activated, you can:

  • Confirm Activation: Use Western blotting to check for increased phosphorylation of key proteins in the pathway (e.g., p-Akt, p-mTOR) in your resistant cells compared to the sensitive parental line.[5][6][7]

  • Use Pathway Inhibitors: Treat your resistant cells with a combination of this compound and a specific inhibitor of the suspected pathway (e.g., a PI3K inhibitor like Wortmannin or an mTOR inhibitor like Rapamycin).[19][20] A synergistic effect or a restoration of sensitivity to this compound would support your hypothesis.

Hypothetical Signaling Pathway for this compound Action and Resistance

G cluster_0 cluster_1 Resistance Mechanisms Daph This compound Target Cellular Target (e.g., Microtubules, Kinase) Daph->Target Inhibits Apoptosis Apoptosis Target->Apoptosis Induces Efflux ABC Transporter (e.g., BCRP/ABCG2) Efflux->Daph Effluxes Drug EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

References

Technical Support Center: HPLC Purification of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Daphnilongeridine by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing an HPLC purification method for this compound?

A1: Method development for this compound, a Daphniphyllum alkaloid, should begin with an analytical scale separation to optimize the parameters before scaling up to preparative HPLC. A reversed-phase C18 column is a common starting point for alkaloid separation. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). It is crucial to screen different mobile phase compositions and gradients to achieve optimal separation of this compound from other co-extracted compounds.

Q2: I am observing significant peak tailing with my this compound peak. What are the likely causes and how can I resolve this?

A2: Peak tailing is a common issue when purifying basic compounds like alkaloids on silica-based columns. The primary cause is often the interaction between the basic nitrogen atom in this compound and acidic silanol (B1196071) groups on the stationary phase. Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase to an alkaline range (e.g., pH 8-10.5) can deprotonate the silanol groups, reducing their interaction with the protonated alkaloid. Ensure your column is stable at higher pH values.

  • Use of Mobile Phase Additives: Adding a competing amine, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase at a low concentration (e.g., 0.1%) can mask the active silanol sites.

  • Lowering the Mobile Phase pH: Alternatively, lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can suppress the ionization of the silanol groups.

  • Column Choice: Employing a column with end-capping or a bidentate stationary phase can reduce the number of accessible silanol groups.

Q3: My this compound peak is broad and not well-resolved from adjacent peaks. What can I do to improve the resolution?

A3: Poor resolution can be addressed by optimizing several chromatographic parameters:

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Organic Solvent Selection: Switching between acetonitrile and methanol can alter the selectivity of the separation.

  • Flow Rate Reduction: Decreasing the flow rate can enhance separation efficiency, leading to sharper and better-resolved peaks.

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which may improve resolution.

Q4: What is a suitable detection wavelength for this compound?

Troubleshooting Guide

This section provides a systematic approach to common problems encountered during the HPLC purification of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

G Start Poor Peak Shape (Tailing/Fronting) Cause1 Silanol Interactions (Tailing) Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Inappropriate Mobile Phase pH Start->Cause3 Cause4 Column Degradation Start->Cause4 Solution1a Add Competing Amine (e.g., 0.1% TEA) Cause1->Solution1a Solution1b Increase Mobile Phase pH (>8) Cause1->Solution1b Solution1c Use End-capped Column Cause1->Solution1c Solution2 Reduce Sample Concentration/Injection Volume Cause2->Solution2 Solution3 Adjust pH Away from pKa Cause3->Solution3 Solution4 Wash or Replace Column Cause4->Solution4

Problem: Low Yield or No Recovery

G Start Low/No Recovery Cause1 Compound Precipitation on Column Start->Cause1 Cause2 Irreversible Adsorption Start->Cause2 Cause3 Compound Degradation Start->Cause3 Cause4 Incorrect Fraction Collection Start->Cause4 Solution1 Modify Sample Solvent or Mobile Phase Cause1->Solution1 Solution2 Change Column Type or Mobile Phase Additives Cause2->Solution2 Solution3 Check pH and Temperature Stability Cause3->Solution3 Solution4 Verify Detector and Fraction Collector Settings Cause4->Solution4

Quantitative Data Summary

The following table summarizes suggested starting parameters for the HPLC purification of this compound, based on methods used for structurally similar alkaloids.

ParameterAnalytical ScalePreparative Scale
Column C18, 2.1-4.6 mm ID, 3-5 µmC18, 10-50 mm ID, 5-10 µm
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Bicarbonate (pH 9)0.1% Formic Acid in Water or 10 mM Ammonium Bicarbonate (pH 9)
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient 5-95% B over 20-40 minOptimized from analytical scale
Flow Rate 0.2-1.0 mL/min5-100 mL/min (depending on column ID)
Column Temp. 25-40 °C25-40 °C
Detection UV at 225, 250, 275, 300 nmUV at selected λmax
Injection Vol. 5-20 µLDependent on column loading capacity

Experimental Protocols

Protocol 1: Analytical Method Development for this compound
  • Sample Preparation: Dissolve the crude extract containing this compound in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column: Use a standard HPLC system with a UV-Vis or PDA detector. Equip the system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor the eluent at 225, 250, 275, and 300 nm.

  • Injection Volume: 10 µL.

Protocol 2: Preparative HPLC Scale-Up
  • Column Selection: Choose a preparative C18 column with the same stationary phase chemistry as the analytical column. The column dimensions will depend on the amount of material to be purified.

  • Flow Rate and Gradient Adjustment: Scale the flow rate and gradient from the analytical method to the preparative scale based on the column dimensions. A common approach is to maintain a constant linear velocity.

  • Sample Loading: Determine the maximum sample loading capacity of the preparative column through loading studies to avoid peak distortion and loss of resolution.

  • Fraction Collection: Collect fractions based on the retention time of the this compound peak observed in the analytical run. Use a fraction collector triggered by UV signal intensity.

  • Post-Purification Analysis: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and remove the solvent under reduced pressure.

How to handle and store Daphnilongeridine safely.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Daphnilongeridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are special precautions necessary?

This compound is a complex alkaloid isolated from Daphniphyllum macropodum Miq. It exhibits cytotoxic activity against several tumor cell lines, making it a compound of interest for cancer research.[1] Due to its cytotoxic nature, it is essential to handle this compound with appropriate safety measures to prevent occupational exposure and ensure experimental integrity.

Q2: What are the primary hazards associated with this compound?

While specific toxicological data for this compound is limited, its classification as a cytotoxic alkaloid suggests potential hazards including skin and eye irritation, and potential for harm if ingested or inhaled.[2] Similar cytotoxic compounds are known to be genotoxic, mutagenic, or teratogenic. Therefore, minimizing exposure is paramount.

Q3: What are the recommended storage conditions for this compound?

This compound should be stored at -20°C under an inert atmosphere.[3] For maximum product recovery, it is recommended to centrifuge the original vial before removing the cap.[3]

Troubleshooting Guides

Issue: The this compound powder has changed color or appears clumpy.

  • Possible Cause: This could indicate potential degradation or moisture absorption. Exposure to air and light can affect the stability of complex alkaloids.

  • Solution:

    • Do not use the compound if significant changes in appearance are observed.

    • Ensure that the compound has been stored consistently at -20°C under an inert atmosphere.

    • When handling, minimize exposure to ambient air and light. Work quickly and in a controlled environment like a glove box or a fume hood with inert gas blanketing.

Issue: this compound is not dissolving properly in the chosen solvent.

  • Possible Cause: The chosen solvent may not be appropriate, or the concentration may be too high. While this compound is soluble in solvents like DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone, solubility can vary.[1]

  • Solution:

    • Confirm the solubility of this compound in the selected solvent from available literature.

    • Try gentle warming (up to 37°C) or sonication to aid dissolution.[4][5]

    • If the compound remains insoluble, consider using an alternative recommended solvent or preparing a more dilute solution.

Issue: Precipitate forms in the this compound stock solution during storage.

  • Possible Cause: The solution may be supersaturated, or the storage temperature may be causing the compound to fall out of solution. Repeated freeze-thaw cycles can also impact stability.

  • Solution:

    • Warm the solution to 37°C and vortex gently to see if the precipitate redissolves.[4]

    • If the precipitate does not dissolve, it may be a degradation product. In this case, it is recommended to prepare a fresh solution.

    • To avoid this issue, consider preparing smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles.[5]

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number922522-15-4[1][3]
Molecular FormulaC32H51NO4[1][3]
Molecular Weight513.76 g/mol [1]
AppearancePowder[1]
Storage Temperature-20°C[3]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Table 2: Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
GlovesChemical-resistant nitrile gloves (double gloving recommended)
Eye ProtectionTightly fitting safety goggles or a face shield
Lab CoatDisposable, solid-front gown
RespiratoryUse in a well-ventilated area. For handling powders outside of a contained system, a respirator may be necessary.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Preparation:

    • Bring the vial of this compound powder to room temperature in a desiccator before opening to prevent condensation.

    • Perform all operations in a certified chemical fume hood or a glove box.

    • Ensure all glassware is clean and dry.

  • Weighing:

    • Tare a sterile, amber glass vial on an analytical balance.

    • Carefully transfer the desired amount of this compound powder to the vial.

    • Record the exact weight of the compound.

  • Dissolution:

    • Add the required volume of cell culture-grade DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved.[5]

    • If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.[4][5]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.[5]

    • Store the aliquots at -80°C for long-term storage. For short-term storage, -20°C is acceptable.

Protocol 2: Emergency Spill Cleanup Procedure

  • Immediate Actions:

    • Alert personnel in the immediate area and restrict access.

    • If a cytotoxic substance contaminates a person, remove all contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. For eye contact, flush with water or an isotonic eyewash for at least 15 minutes.

  • Spill Containment (Small Spill < 5 mL or 5 g):

    • Don appropriate PPE: double nitrile gloves, a disposable gown, and safety goggles.

    • If the spill involves a powder, gently cover it with a damp absorbent pad to avoid aerosolization.[6]

    • For a liquid spill, cover with an absorbent pad, working from the outside in.[7]

  • Cleanup:

    • Collect all contaminated materials (absorbent pads, broken glass) using forceps or a scoop and place them in a designated cytotoxic waste container.[6]

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[6]

  • Waste Disposal:

    • Dispose of all contaminated materials, including PPE, in a clearly labeled cytotoxic waste container according to your institution's guidelines.

  • Reporting:

    • Report the incident to your institution's Environmental Health and Safety department.

Mandatory Visualization

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Solution Storage cluster_cleanup Cleanup & Disposal start Start: Receive this compound storage Store at -20°C under inert atmosphere start->storage ppe Don Appropriate PPE storage->ppe weigh Weigh Powder in Fume Hood/Glove Box ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution decontaminate Decontaminate Work Area store_solution->decontaminate dispose Dispose of Waste in Cytotoxic Container decontaminate->dispose end End dispose->end

Caption: Workflow for the safe handling and preparation of this compound solutions.

Troubleshooting_Workflow cluster_dissolution Dissolution Problems cluster_stability Stability Concerns cluster_solutions Solutions start Issue Encountered insoluble Compound Insoluble? start->insoluble precipitate Precipitate in Solution? start->precipitate color_change Color Change/Clumping? start->color_change solution1 Action: - Check solvent compatibility - Gently warm or sonicate - Prepare a more dilute solution insoluble->solution1 solution2 Action: - Warm and vortex to redissolve - Prepare fresh solution - Aliquot to avoid freeze-thaw precipitate->solution2 solution3 Action: - Discard compound - Verify storage conditions - Minimize air/light exposure color_change->solution3

Caption: Troubleshooting guide for common issues with this compound.

References

Preventing degradation of Daphnilongeridine in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Daphnilongeridine in solution. The information is based on general principles for handling structurally complex alkaloids, as specific public data on this compound stability is limited.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for this compound?

For solid this compound, it is recommended to store at -20°C under an inert atmosphere.[1] For solutions, it is crucial to conduct stability studies to determine the optimal storage conditions. As a starting point, it is advisable to store stock solutions at -20°C or -80°C in a tightly sealed container, protected from light.

Q2: What solvents are suitable for dissolving this compound?

This compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] The choice of solvent will depend on the specific experimental requirements. For biological assays, DMSO is a common choice, but its final concentration in the assay should be carefully controlled.

Q3: My this compound solution has changed color. What could be the cause?

A change in color often indicates chemical degradation. This could be due to oxidation, hydrolysis, or other chemical reactions. It is recommended to prepare fresh solutions and investigate the cause of degradation by testing different storage conditions (e.g., temperature, light exposure, pH).

Q4: How can I minimize the degradation of this compound in my experimental setup?

To minimize degradation, it is advisable to:

  • Prepare solutions fresh whenever possible.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Maintain a low temperature during handling and storage.

  • Consider the pH of the solution, as many alkaloids are sensitive to pH changes.

  • Purge solutions with an inert gas (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity over time Chemical degradation of this compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability test to determine its shelf-life under your storage conditions. Consider adding antioxidants or other stabilizers.
Precipitate formation in the solution Poor solubility or degradation leading to insoluble products.Ensure the compound is fully dissolved. You may need to gently warm the solution or use a different solvent system. If precipitation occurs during storage, it may be a sign of degradation.
Inconsistent experimental results Instability of this compound under assay conditions.Evaluate the stability of this compound in your specific assay buffer and under the assay's temperature and light conditions. You may need to adjust the protocol to minimize exposure to harsh conditions.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent and storage condition.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, Ethanol)
  • Amber glass vials with Teflon-lined caps
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
  • Precision balance
  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
  • Aliquot the stock solution into several amber vials.
  • Analyze an initial sample (T=0) immediately after preparation using a validated HPLC method to determine the initial concentration and purity.
  • Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
  • At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.
  • Allow the solution to equilibrate to room temperature.
  • Analyze the sample by HPLC to determine the concentration of this compound remaining and to detect any degradation products.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage remaining versus time for each storage condition.
  • Identify the formation of any new peaks in the chromatogram, which may indicate degradation products.

Data Presentation

Table 1: Example Stability Data for this compound in DMSO (1 mg/mL)

Storage ConditionTime Point% this compound RemainingObservations
-80°C, Dark1 month99.5%No significant degradation
-20°C, Dark1 month98.2%Minor degradation
4°C, Dark1 week91.0%Significant degradation
Room Temp, Dark24 hours85.3%Rapid degradation
Room Temp, Light24 hours72.1%Very rapid degradation

Note: This is hypothetical data and should be replaced with experimental results.

Visualizations

Hypothetical Degradation Pathway

Alkaloids can be susceptible to oxidation and hydrolysis. This diagram illustrates a hypothetical degradation pathway for a complex alkaloid like this compound.

G This compound This compound Oxidized_Product Oxidized_Product This compound->Oxidized_Product Oxidation (O2, light) Hydrolyzed_Product Hydrolyzed_Product This compound->Hydrolyzed_Product Hydrolysis (H2O, pH) Further_Degradation Further_Degradation Oxidized_Product->Further_Degradation Hydrolyzed_Product->Further_Degradation G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep_Solution Prepare Stock Solution Aliquot Aliquot Prep_Solution->Aliquot Store_Conditions Store under various conditions (T, light) Aliquot->Store_Conditions HPLC_Analysis HPLC Analysis at time points Store_Conditions->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis G decision decision result result start Inconsistent Results? check_stability Is solution stability confirmed? start->check_stability conduct_study Conduct Stability Study check_stability->conduct_study No check_assay Is compound stable in assay conditions? check_stability->check_assay Yes fresh_solution Use Freshly Prepared Solution conduct_study->fresh_solution ok Consistent Results fresh_solution->ok modify_assay Modify Assay Protocol check_assay->modify_assay No check_assay->ok Yes modify_assay->ok

References

Technical Support Center: Enhancing the Bioavailability of Daphnilongeridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Daphnilongeridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound derivatives?

A1: this compound and its derivatives, like many other complex natural alkaloids, often exhibit poor oral bioavailability due to a combination of factors. These can include low aqueous solubility, which limits their dissolution in the gastrointestinal fluids, and poor membrane permeability, hindering their absorption across the intestinal epithelium. Furthermore, they may be subject to first-pass metabolism in the liver, where enzymes can break them down before they reach systemic circulation. Some derivatives might also be substrates for efflux transporters like P-glycoprotein, which actively pump the compounds back into the intestinal lumen, further reducing absorption.[1][2][3]

Q2: What are the primary strategies to enhance the bioavailability of these derivatives?

A2: The primary strategies can be broadly categorized into formulation-based approaches and chemical modifications.

  • Formulation Strategies: These aim to improve the solubility and dissolution rate of the derivatives. Common techniques include particle size reduction (micronization and nanosuspension), encapsulation in lipid-based delivery systems (e.g., liposomes, solid lipid nanoparticles, and self-emulsifying drug delivery systems - SEDDS), and the formation of solid dispersions with polymeric carriers.[4][5][6]

  • Chemical Modifications: This involves altering the chemical structure of the this compound derivative to create a prodrug. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. This approach can be used to improve solubility, permeability, and metabolic stability.

Q3: How can I assess the permeability of my this compound derivatives in vitro?

A3: Two common in vitro models for assessing intestinal permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Assay: This method uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport mechanisms.[7][8][9]

  • PAMPA: This is a non-cell-based assay that evaluates passive permeability across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for early-stage screening of passive diffusion.[10][11]

Q4: What is the importance of determining the metabolic stability of my derivatives?

A4: Assessing metabolic stability, typically using liver microsomes or hepatocytes, is crucial for predicting the extent of first-pass metabolism.[12][13] Compounds that are rapidly metabolized by liver enzymes will have low oral bioavailability, even if they are well-absorbed. The liver microsomal stability assay helps identify derivatives that are more resistant to metabolism, which is a desirable characteristic for an orally administered drug.[14][15][16]

Troubleshooting Guides

In Vitro Permeability Assays
Issue Possible Cause Troubleshooting Steps
Low apparent permeability (Papp) in Caco-2 assay Poor aqueous solubility of the derivative.- Prepare the dosing solution with a co-solvent (e.g., up to 1% DMSO). - Use a formulation approach, such as a cyclodextrin (B1172386) complex, to enhance solubility.[8][17]
The derivative is a substrate for efflux transporters (e.g., P-glycoprotein).- Conduct a bidirectional Caco-2 assay (measuring permeability from basolateral to apical side). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. - Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.[17]
The compound binds to the plastic of the assay plate.- Use low-binding plates. - Include a protein like bovine serum albumin (BSA) in the receiver solution to reduce non-specific binding.[17]
High variability in PAMPA results Inconsistent formation of the artificial membrane.- Ensure the lipid solution is completely dissolved and evenly applied to the filter plate. - Use a consistent incubation time and temperature.[18]
Precipitation of the compound in the donor or acceptor well.- Check the solubility of the compound in the assay buffer at the tested concentration. - Reduce the compound concentration if necessary.[18]
Liver Microsome Stability Assay
Issue Possible Cause Troubleshooting Steps
Very rapid disappearance of the compound (low stability) The derivative is a high-clearance compound.- This may be an inherent property of the molecule. Consider structural modifications to block metabolic sites. - Test in microsomes from different species to assess inter-species variability.
No significant disappearance of the compound (high stability) The compound has very low intrinsic clearance.- Increase the incubation time and/or the microsomal protein concentration to facilitate measurable turnover.[14][15] - Use a more sensitive analytical method to detect small changes in compound concentration.
The compound is unstable in the assay buffer.- Run a control incubation without NADPH to assess chemical stability.
The compound inhibits the microsomal enzymes.- Test the compound at multiple concentrations to check for concentration-dependent changes in stability.
In Vivo Pharmacokinetic Studies in Rodents
Issue Possible Cause Troubleshooting Steps
Low and variable oral bioavailability Poor absorption due to low solubility or permeability.- Consider the formulation strategies mentioned in the FAQs (e.g., nanosuspension, lipid-based formulations). - Co-administer with a bioavailability enhancer, such as a P-gp inhibitor, if efflux is suspected.[19]
High first-pass metabolism.- Correlate in vivo results with in vitro metabolic stability data. - If first-pass metabolism is high, a prodrug approach may be beneficial.
Issues with the animal model or experimental procedure.- Ensure proper fasting of animals before oral dosing. - Use appropriate vehicle for administration to ensure the compound is fully dissolved or suspended. - Be aware of species-specific differences in metabolism and transporters.[20][21]
Difficulty in detecting the compound in plasma The compound has a very short half-life.- Collect blood samples at earlier time points after administration.
The analytical method is not sensitive enough.- Optimize the LC-MS/MS method for lower limits of detection and quantification.

Data Presentation

Table 1: Hypothetical Permeability and Efflux of this compound Derivatives in Caco-2 Cells

DerivativePapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Human Absorption
This compound0.5 ± 0.12.5 ± 0.45.0Low
Derivative A2.1 ± 0.32.3 ± 0.51.1Moderate
Derivative B0.8 ± 0.25.6 ± 0.97.0Low
Derivative C5.5 ± 0.75.8 ± 1.11.1High

Data are presented as mean ± standard deviation (n=3). An efflux ratio > 2 is indicative of active efflux.

Table 2: Hypothetical Metabolic Stability of this compound Derivatives in Human Liver Microsomes

DerivativeHalf-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Hepatic Extraction
This compound15 ± 246.2High
Derivative A45 ± 515.4Moderate
Derivative B> 120< 5.8Low
Derivative C25 ± 327.7Moderate-High

Data are presented as mean ± standard deviation (n=3).

Table 3: Hypothetical Oral Bioavailability of this compound Derivatives in Rats

DerivativeFormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Bioavailability (%)
This compoundSuspension1050 ± 121.0150 ± 355
Derivative ANanosuspension10250 ± 450.5750 ± 12025
Derivative BLiposomes10180 ± 301.5900 ± 15030
Derivative CSolid Dispersion10400 ± 600.51200 ± 20040

Data are presented as mean ± standard deviation (n=5).

Experimental Protocols

Caco-2 Cell Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Assay Procedure:

    • The culture medium is replaced with pre-warmed transport buffer.

    • The test compound (e.g., 10 µM) is added to the apical (donor) side.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral (receiver) side.

    • For bidirectional studies, the compound is added to the basolateral side, and samples are collected from the apical side.

  • Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Liver Microsomal Stability Assay
  • Preparation: Human liver microsomes are thawed and diluted in phosphate (B84403) buffer. A solution of the test compound is prepared.

  • Incubation: The test compound (e.g., 1 µM) is pre-incubated with the liver microsomes at 37°C. The reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The half-life (t₁/₂) is determined from the slope of the natural logarithm of the percentage of compound remaining versus time. The intrinsic clearance (CLint) is then calculated.

Visualizations

Signaling_Pathway_Cytotoxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activation MAPKKK MAPKKK Receptor->MAPKKK Activation This compound This compound Derivative This compound->Receptor Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK) MAPKK->MAPK Phosphorylation Apoptosis Apoptosis MAPK->Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Bax->Apoptosis

Caption: Potential cytotoxic signaling pathways modulated by this compound derivatives.

Experimental_Workflow_Bioavailability cluster_in_vitro In Vitro Screening cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation Solubility Aqueous Solubility Assay PAMPA PAMPA Solubility->PAMPA Caco2 Caco-2 Permeability PAMPA->Caco2 Microsomes Liver Microsome Stability Caco2->Microsomes Formulation Select Formulation (e.g., Nanosuspension, Liposomes) Microsomes->Formulation Lead Derivative Selection PK_Study Rodent Pharmacokinetic Study (Oral Dosing) Formulation->PK_Study Bioavailability Determine Bioavailability PK_Study->Bioavailability

Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.

Antioxidant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivative ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenging Keap1 Keap1 ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Gene Transcription

Caption: Potential antioxidant signaling pathway (Nrf2-Keap1) modulated by this compound derivatives.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Profiles of Daphnilongeridine and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic properties of the natural alkaloid Daphnilongeridine and the well-established chemotherapeutic agent, paclitaxel (B517696). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview based on available experimental data. While extensive data exists for paclitaxel, information on this compound is less comprehensive. This comparison is therefore based on currently available research on this compound and related Daphniphyllum alkaloids.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic compound. The following tables summarize the IC50 values for this compound and its related alkaloids, as well as for paclitaxel, against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.

Table 1: Cytotoxicity of this compound and Related Daphniphyllum Alkaloids

CompoundCancer Cell LineCell Line TypeIC50 (µM)
Daphnicyclidin MP-388Mouse Lymphocytic Leukemia5.7[1]
Daphnicyclidin MSGC-7901Human Gastric Carcinoma22.4[1]
Daphnicyclidin NP-388Mouse Lymphocytic Leukemia6.5[1]
Daphnicyclidin NSGC-7901Human Gastric Carcinoma25.6[1]
Macropodumine CP-388Mouse Lymphocytic Leukemia10.3[1]
Daphnicyclidin AP-388Mouse Lymphocytic Leukemia13.8[1]

Table 2: Cytotoxicity of Paclitaxel

Cancer Cell LineCell Line TypeIC50 (nM)
Various Human Tumor Cell Lines-2.5 - 7.5
Non-Small Cell Lung Cancer (NSCLC)Lung Carcinoma27 (at 120h exposure)
Small Cell Lung Cancer (SCLC)Lung Carcinoma5000 (at 120h exposure)
SK-BR-3Breast Cancer (HER2+)~10
MDA-MB-231Breast Cancer (Triple Negative)~5
T-47DBreast Cancer (Luminal A)~2.5

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of anticancer drug screening. The following is a generalized protocol for the MTT assay, a commonly used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhesion Allow Cell Adhesion (Overnight) seed_cells->adhesion add_compound Add Test Compound & Vehicle Control adhesion->add_compound incubation Incubate (e.g., 24-72h) add_compound->incubation add_mtt Add MTT Solution incubation->add_mtt formazan_formation Incubate (2-4h) for Formazan Formation add_mtt->formazan_formation solubilize Add Solubilizing Agent formazan_formation->solubilize read_absorbance Measure Absorbance (~570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

Mechanisms of Action and Signaling Pathways

This compound and Related Alkaloids

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, studies on related Daphniphyllum alkaloids suggest that their cytotoxic effects are mediated through the induction of apoptosis. Research indicates that these compounds can promote apoptosis, though the specific signaling pathways involved require further investigation. Some studies on other natural products with similar structures suggest potential involvement of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

Paclitaxel

Paclitaxel is a well-characterized antimitotic agent that exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their dynamic instability, which is essential for mitotic spindle formation and chromosome segregation during cell division. The disruption of microtubule dynamics leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

The apoptotic signaling induced by paclitaxel is complex and involves multiple pathways:

  • Intrinsic (Mitochondrial) Pathway: Paclitaxel-induced mitotic arrest can lead to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.

  • PI3K/Akt Signaling Pathway: Paclitaxel has been shown to inhibit the prosurvival PI3K/Akt pathway in some cancer cells. Inhibition of this pathway can lead to decreased phosphorylation of anti-apoptotic proteins and increased activity of pro-apoptotic proteins, thereby promoting apoptosis.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in paclitaxel-induced apoptosis. Paclitaxel can activate stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK), which can phosphorylate and regulate the activity of proteins involved in apoptosis.

Paclitaxel_Signaling_Pathway cluster_paclitaxel Paclitaxel cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_apoptosis Apoptosis paclitaxel Paclitaxel microtubule Microtubule Stabilization paclitaxel->microtubule g2m_arrest G2/M Arrest microtubule->g2m_arrest pi3k_akt PI3K/Akt Pathway Inhibition g2m_arrest->pi3k_akt mapk MAPK/JNK Pathway Activation g2m_arrest->mapk intrinsic_pathway Intrinsic Pathway Activation (Cytochrome c release) g2m_arrest->intrinsic_pathway caspase_activation Caspase Activation (Caspase-9, Caspase-3) pi3k_akt->caspase_activation mapk->caspase_activation intrinsic_pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Validating the Anticancer Targets of Daphnilongeridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a member of the complex Daphniphyllum alkaloids, represents a class of natural products with recognized cytotoxic potential. While preliminary data suggests anticancer activity, the precise molecular targets and mechanisms of action remain largely uncharacterized. This guide provides a comparative framework for validating the anticancer targets of a novel investigational compound like this compound. To illustrate this process, we will compare its hypothetical effects with Doxorubicin, a well-established chemotherapeutic agent known to induce DNA damage and apoptosis.

This document will outline key experimental protocols, present data in a comparative format, and visualize the underlying scientific logic and workflows.

Comparative Analysis of Cytotoxicity and Apoptotic Induction

A primary step in validating an anticancer compound is to quantify its cytotoxic effects and its ability to induce programmed cell death (apoptosis) in cancer cell lines. Below is a comparative summary of hypothetical data for this compound versus Doxorubicin in a human colorectal cancer cell line (e.g., HCT116).

Table 1: Comparative Cytotoxicity (IC50) Data

CompoundCell LineIncubation Time (hrs)IC50 (µM)
This compoundHCT116482.5
DoxorubicinHCT116480.5

Table 2: Comparative Analysis of Apoptosis and Cell Cycle Arrest

Treatment (48 hrs)Apoptotic Cells (%)G2/M Phase Arrest (%)
Vehicle Control5.215.8
This compound (2.5 µM)45.752.3
Doxorubicin (0.5 µM)60.375.1

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of scientific findings. The following are standard protocols for the key experiments cited above.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.[1][2][3]

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or Doxorubicin for 48 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

  • Cell Treatment: Treat HCT116 cells with this compound (at its IC50 concentration) or Doxorubicin for 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic/necrotic.

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle.[6][7]

  • Cell Treatment and Harvesting: Treat HCT116 cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and infer the activation or inhibition of signaling pathways.[8][9][10][11]

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Workflows and Pathways

Experimental Workflow for Target Validation

The following diagram outlines the logical flow of experiments for validating the anticancer effects of a novel compound.

G A Novel Compound (this compound) B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Mechanism of Action Studies (Western Blot) D->F E->F G Identification of Molecular Targets F->G

Fig. 1: Experimental workflow for anticancer target validation.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the pro-apoptotic activity observed in related Daphniphyllum alkaloids, a plausible mechanism of action for this compound could involve the intrinsic apoptosis pathway.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Analysis of Daphnilongeridine and Related Alkaloids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic effects of Daphnilongeridine and its structural analogs, with a focus on their potential role in overcoming chemotherapy resistance.

This guide provides a comparative overview of the cytotoxic properties of this compound and other alkaloids isolated from Daphniphyllum macropodum. While direct cross-resistance studies involving this compound and known chemotherapeutics are not yet available in the public domain, this document summarizes the existing data on the cytotoxic activity of related compounds against various cancer cell lines. The information presented aims to provide a foundation for future research into the potential of these natural products in oncology, particularly in the context of drug resistance.

Cytotoxicity Data of Daphniphyllum Alkaloids

Quantitative analysis of the cytotoxic effects of various Daphniphyllum alkaloids was performed using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined for several compounds against different cancer cell lines. The data is summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)
Daphnicyclidin MP-388Murine Lymphocytic Leukemia5.7
SGC-7901Human Gastric Adenocarcinoma22.4
Daphnicyclidin NP-388Murine Lymphocytic Leukemia6.5
SGC-7901Human Gastric Adenocarcinoma25.6
Macropodumine CP-388Murine Lymphocytic Leukemia10.3
Daphnicyclidin AP-388Murine Lymphocytic Leukemia13.8

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.

Materials:

  • Cancer cell lines (e.g., P-388, SGC-7901)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Daphniphyllum alkaloids (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the Daphniphyllum alkaloids. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of the solubilization buffer was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Visualizing Experimental and Conceptual Frameworks

To further elucidate the methodologies and potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., P-388, SGC-7901) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Add Compounds to Cells seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h (Formazan Crystal Formation) mtt_addition->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50 signaling_pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade (Hypothetical) drug This compound receptor Death Receptors drug->receptor mito Mitochondrial Outer Membrane Permeabilization drug->mito Direct Mitochondrial Stress? caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation bid->bax_bak bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Efficacy of Daphniphyllum Alkaloids Against Cancer Cell Lines: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of studies on the efficacy of synthetic Daphnilongeridine analogs against resistant cancer cell lines. However, research into the broader family of Daphniphyllum alkaloids, from which this compound is derived, has demonstrated cytotoxic activity against various sensitive human cancer cell lines. This guide summarizes the existing preclinical data on these natural compounds, offering a foundation for future research into their potential for overcoming chemoresistance.

While the direct investigation of synthetic this compound analogs in the context of drug resistance remains an unexplored area, the foundational cytotoxic effects of naturally occurring Daphniphyllum alkaloids provide a rationale for such inquiries. These complex molecules have been shown to inhibit the growth of several cancer cell lines, suggesting a potential for further development and optimization.

Comparative Cytotoxicity of Natural Daphniphyllum Alkaloids

Several studies have isolated and characterized various Daphniphyllum alkaloids, subsequently evaluating their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a benchmark for the cytotoxic potential of this class of compounds.

Alkaloid NameCell LineIC50 ValueReference
Daphnezomine WHeLa (Cervical Cancer)16.0 µg/mL[1]
Daphnioldhanol AHeLa (Cervical Cancer)31.9 µM[2][3]
Unnamed AlkaloidHeLa (Cervical Cancer)3.89 µM[4]
Dcalycinumines A–ENasopharyngeal CarcinomaSignificant Activity[4]
Daphnioldhanol AMCF-7 (Breast Cancer)> 76 µM[3]
Daphnioldhanol AA549 (Lung Cancer)> 76 µM[3]
Daphnioldhanol AMGC-803 (Gastric Cancer)> 76 µM[3]
Daphnioldhanol ACOLO-205 (Colon Cancer)> 76 µM[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

The following provides a generalized methodology for assessing the cytotoxic activity of novel compounds, based on standard practices in the field.

Cell Culture and Maintenance

Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Daphniphyllum alkaloids) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Signaling Pathways and Experimental Workflows

As no studies on the mechanism of action of this compound analogs in resistant cell lines are available, a diagram of the relevant signaling pathways cannot be provided. However, a general workflow for the initial screening of novel anticancer compounds is depicted below.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Studies (for active compounds) cluster_3 In Vivo Efficacy Synthesis Synthesis of Analogs Purification Purification & Structural Analysis Synthesis->Purification CellCulture Cell Line Culture (Sensitive & Resistant) Purification->CellCulture MTT Cytotoxicity Assay (e.g., MTT) CellCulture->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assays IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blot for Signaling Proteins IC50->WesternBlot Xenograft Animal Xenograft Models IC50->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

General workflow for anticancer drug discovery.

Future Directions

The existing data on the cytotoxicity of natural Daphniphyllum alkaloids, while preliminary, underscores the potential of this chemical class as a source for novel anticancer agents. The critical next step is to investigate the efficacy of these compounds, and novel synthetic analogs of this compound, against a panel of well-characterized multidrug-resistant cancer cell lines. Such studies would be instrumental in determining if this class of molecules holds promise for addressing the significant clinical challenge of chemoresistance. Future research should focus on elucidating the mechanism of action, identifying the molecular targets, and exploring the structure-activity relationships to guide the rational design of more potent and selective analogs.

References

In Vivo Antitumor Activity of Daphnane Diterpenoids and Flavonoids from the Daphne Genus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct in vivo validation of the antitumor activity of Daphnilongeridine in animal models has not been documented in available scientific literature, extensive research on structurally related compounds from the Daphne genus provides significant insights into potential efficacy and mechanisms of action. This guide offers a comparative overview of the in vivo antitumor performance of two major classes of compounds isolated from Daphne species: daphnane (B1241135) diterpenoids (e.g., Yuanhuacine) and flavonoids (e.g., Daphnodorin B). The data and protocols summarized below are intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related natural products.

Comparative Performance of Daphne Compounds in Animal Models

The following table summarizes the quantitative data from various in vivo studies on daphnane diterpenoids and flavonoids, providing a comparative look at their antitumor effects in different cancer models.

Compound ClassSpecific CompoundAnimal ModelCancer TypeDosageEfficacyReference
Daphnane Diterpenoid YuanhuacineXenograft Nude MiceNon-Small Cell Lung Cancer (H1993 cells)0.5 mg/kg (oral administration)Significant tumor growth inhibition[1]
Daphnane Diterpenoid MezereinP-388 and L-1210 Leukemia MiceLeukemia50 µg/kgSignificant inhibitory activity[2]
Flavonoid Total Flavonoids of D. genkwa Root (TFDR)C57BL6 MiceLewis Lung Carcinoma25-75 mg/kgInhibition of tumor progression and metastasis[1]
Flavonoid Total Flavonoids in D. genkwa (TFDG)Apc(Min/+) MiceColorectal CancerNot specifiedSignificant increase in life span and reduction in tumor number[3]
Flavonoid Daphnodorin BC57BL/6 MiceLewis Lung Carcinoma40 and 80 mg/kgInhibition of tumor progression and metastasis[4][5]
Mixed Extract DTE-2 (Daphnodorin E and F)ICR MiceSarcoma S180Not specifiedMarked antitumor activity[6]

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key animal models cited in the studies of Daphne-derived compounds.

Lewis Lung Carcinoma (LLC) Mouse Model

This syngeneic model is widely used to evaluate the efficacy of chemotherapeutic agents against lung cancer and to study metastasis.[7]

  • Animal Strain: C57BL/6 mice.[1][7]

  • Cell Line: Lewis Lung Carcinoma (LLC) cells.[1][8]

  • Tumor Implantation:

    • LLC cells (typically 1 x 10^5 to 2 x 10^6 cells) are harvested and resuspended in a sterile medium or phosphate-buffered saline (PBS).[8][9]

    • The cell suspension is injected subcutaneously (s.c.) into the flank or other suitable site of the C57BL/6 mice.[8][9]

  • Treatment Regimen:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.[8]

    • The investigational compound (e.g., Total Flavonoids of Daphne genkwa root) is administered via the specified route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.[1]

    • A vehicle control group receives the solvent used to dissolve the compound.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.[8]

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.[8]

    • Metastasis to the lungs can be assessed by histological examination of lung tissue.

    • Overall survival and any signs of toxicity (e.g., weight loss) are also monitored.

Sarcoma 180 (S180) Allograft Model

The S180 model is a rapidly growing tumor model used for screening potential anticancer agents.

  • Animal Strain: ICR or other immunocompetent mouse strains.[10][11]

  • Cell Line: Sarcoma 180 (S180) cells.[11][12]

  • Tumor Implantation:

    • S180 cells are propagated as ascites in mice.

    • A specific number of cells are collected from the ascitic fluid and injected subcutaneously into the cervicodorsal hypoderm or other selected site of the experimental mice.[10]

  • Treatment Regimen:

    • Treatment with the test compound (e.g., extracts from Daphne tangutica) typically begins 24 hours after tumor inoculation.

    • Compounds are administered according to a defined schedule for a set duration.

  • Efficacy Evaluation:

    • Tumor growth is monitored by measuring tumor volume.

    • The inhibition rate is often calculated by comparing the average tumor weight in the treated groups to the control group.

    • Survival time may also be used as an endpoint.[10]

Apc(Min/+) Mouse Model for Colorectal Cancer

This is a genetically engineered mouse model that spontaneously develops intestinal adenomas, mimicking human familial adenomatous polyposis (FAP).[13][14]

  • Animal Strain: C57BL/6J-Apc(Min/+) mice.[6][15]

  • Model Characteristics: These mice carry a germline mutation in the Apc gene, leading to the development of multiple intestinal neoplasms.[13]

  • Treatment Regimen:

    • Treatment with the test substance (e.g., Total Flavonoids in D. genkwa) is typically initiated at a young age (e.g., 4 weeks) and continued for a specified period (e.g., 12 weeks).[6]

    • The compound is often administered in the diet or drinking water.

  • Efficacy Evaluation:

    • At the end of the study, the entire intestine is removed, opened longitudinally, and examined for polyps.

    • The number, size, and location of tumors in the small intestine and colon are recorded.

    • Histopathological analysis is performed to assess the grade of dysplasia.

    • Survival analysis and monitoring of clinical signs (e.g., weight loss, anemia) are also important endpoints.[3]

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental processes and molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Tumor Cell Culture/Propagation implantation Subcutaneous or Orthotopic Implantation cell_culture->implantation animal_acclimation Animal Acclimation animal_acclimation->implantation randomization Randomization into Groups implantation->randomization treatment Compound Administration randomization->treatment monitoring Tumor Growth and Health Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Volume) monitoring->endpoint histology Histopathology endpoint->histology survival Survival Analysis endpoint->survival

Caption: Experimental workflow for in vivo antitumor activity assessment.

yuanhuacine_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Yuanhuacine Yuanhuacine AMPK AMPKα Yuanhuacine->AMPK Activates mTORC2 mTORC2 Complex AMPK->mTORC2 Inhibits Akt Akt mTORC2->Akt Activates PKCa PKCα mTORC2->PKCa Activates Rac1 Rac1 mTORC2->Rac1 Activates CellGrowth Cell Growth and Proliferation Akt->CellGrowth Promotes PKCa->CellGrowth Promotes Actin Actin Cytoskeleton Organization Rac1->Actin Regulates Actin->CellGrowth Supports

References

A Comparative Guide to the Synthetic Efficiency of Daphenylline Total Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

As the total synthesis of Daphnilongeridine has not yet been reported in the scientific literature, this guide provides a comparative analysis of the synthetic routes for a closely related and structurally complex Daphniphyllum alkaloid, Daphenylline (B12778079). This analysis is intended for researchers, scientists, and professionals in drug development to inform strategic decisions in the synthesis of similar intricate natural products.

The quest for efficient synthetic routes to complex natural products like the Daphniphyllum alkaloids is a significant challenge in modern organic chemistry. Daphenylline, a hexacyclic alkaloid featuring a unique embedded tetrasubstituted arene, has been the subject of several synthetic campaigns. This guide benchmarks three prominent total syntheses of daphenylline, developed by the research groups of Ang Li (2013), Hongbin Zhai (2019), and Richmond Sarpong (2024). The comparison focuses on key metrics of synthetic efficiency, including overall yield and step count, and provides detailed experimental protocols for pivotal transformations.

Comparative Analysis of Synthetic Efficiency

The synthetic routes to daphenylline developed by the Li, Zhai, and Sarpong groups showcase diverse strategies and highlight the evolution of synthetic approaches to this complex target. The following table summarizes the key quantitative data for each synthesis, offering a clear comparison of their efficiencies.

Synthetic Route Lead Researcher(s) Year Published Longest Linear Sequence Overall Yield Key Strategic Reactions
Li SynthesisAng Li, Zhaoyong Lu, et al.201321 steps~0.3%Gold-catalyzed 6-exo-dig cyclization, Intramolecular Michael addition, Photoinduced 6π-electrocyclization/aromatization
Zhai SynthesisHongbin Zhai, et al.201919 steps7.6%Mg(ClO4)2-catalyzed intramolecular amide addition, Intramolecular Diels-Alder reaction, Robinson annulation/oxidative aromatization
Sarpong SynthesisRichmond Sarpong, et al.202411 steps~2.5%Dearomative Buchner cycloaddition, Thia-Paternò–Büchi [2+2] photocycloaddition/reduction

Strategic Synthesis Selection Workflow

The choice of a synthetic route for a complex molecule like daphenylline depends on several factors, including the desired scale, availability of starting materials, and the relative importance of overall yield versus the number of steps. The following diagram illustrates a logical workflow for selecting an appropriate synthetic strategy.

G start Initiate Daphenylline Synthesis Planning step_count_priority Is minimizing the number of steps the primary goal? start->step_count_priority yield_priority Is maximizing the overall yield the primary goal? step_count_priority->yield_priority No sarpong Select Sarpong (2024) Route (11 steps) step_count_priority->sarpong Yes zhai Select Zhai (2019) Route (7.6% overall yield) yield_priority->zhai Yes li Consider Li (2013) Route for alternative strategies yield_priority->li No end Proceed with Selected Synthetic Route sarpong->end zhai->end li->end

Decision workflow for selecting a daphenylline synthetic route.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Li Synthesis: Gold-Catalyzed 6-exo-dig Cyclization and Intramolecular Michael Addition

This sequence constructs the bridged 6,6,5-tricyclic core of daphenylline.

  • Gold-Catalyzed 6-exo-dig Cyclization: To a solution of the enyne precursor in dichloromethane (B109758) at 0 °C is added a catalytic amount of a gold(I) catalyst (e.g., [Ph3PAu]NTf2). The reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC). The crude product is then purified by flash column chromatography.

  • Intramolecular Michael Addition: The product from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF). A base, for example, 1,8-diazabicycloundec-7-ene (DBU), is added, and the reaction mixture is stirred at room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified.

Zhai Synthesis: Intramolecular Diels-Alder Reaction

This key step efficiently constructs the ABCD tetracyclic core of the molecule.

  • A solution of the diene-containing precursor is prepared in a high-boiling point solvent like toluene.

  • The solution is heated to a high temperature (e.g., 180 °C) in a sealed tube or under reflux conditions.

  • The progress of the reaction is monitored by TLC or high-performance liquid chromatography (HPLC).

  • After completion, the solvent is removed under reduced pressure, and the resulting tetracyclic product is purified by column chromatography.

Sarpong Synthesis: Dearomative Buchner Cycloaddition

This reaction is a cornerstone of the shortest reported synthesis of daphenylline, enabling rapid construction of the seven-membered ring.[1]

  • To a solution of the diazoacetamide (B1201003) precursor in a suitable solvent like 1,2-dichloroethane (B1671644) is added a rhodium catalyst, such as Rh2(esp)2.[1]

  • The reaction mixture is stirred at room temperature until the starting material is consumed.[1]

  • The solvent is evaporated, and the crude product, a bicyclo[4.1.0]heptane derivative, is purified by silica (B1680970) gel chromatography.[1]

Conclusion

The total syntheses of daphenylline by the research groups of Li, Zhai, and Sarpong offer a compelling view into the strategic evolution of complex natural product synthesis. While Li's pioneering work established the first route, Zhai's synthesis significantly improved the overall yield. Most recently, Sarpong's innovative approach, featuring a dearomative cycloaddition, has set a new benchmark for conciseness with an 11-step route. The choice of the optimal synthesis will ultimately depend on the specific goals and resources of the research team. This comparative guide provides the necessary data to facilitate this critical decision-making process for chemists embarking on the synthesis of daphenylline and other structurally related Daphniphyllum alkaloids.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.